1,6-Naphthyridine-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,6-naphthyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZARNGHJBDZPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502196 | |
| Record name | 1,6-Naphthyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74048-24-1 | |
| Record name | 1,6-Naphthyridine-5-carboxylic acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60502196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-naphthyridine-5-carboxylic acid | |
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Foundational & Exploratory
The Emergence of a Privileged Scaffold: A Technical Guide to 1,6-Naphthyridine-5-carboxylic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 1,6-naphthyridine-5-carboxylic acid core, a significant heterocyclic scaffold in medicinal chemistry. We delve into its historical context, synthetic pathways, and its role as a modulator of critical signaling pathways, offering a comprehensive resource for professionals in drug discovery and development.
Discovery and Historical Context
The precise first synthesis of this compound is not prominently documented in seminal literature, suggesting its emergence as part of the broader exploration of naphthyridine isomers rather than a singular discovery event. The history of naphthyridines as a class of compounds, however, is rich and provides the context for its development.
The journey of naphthyridines began with the synthesis of the first derivative in 1893 by Reissert. The parent 1,6-naphthyridine was later synthesized in 1958. The impetus for the extensive investigation of naphthyridine and quinoline derivatives was significantly propelled by the discovery of nalidixic acid in 1962 by George Lesher and colleagues at Sterling-Winthrop Research Institute.[1][2] Nalidixic acid, a 1,8-naphthyridine derivative, was the first synthetic quinolone antibiotic and was discovered as a byproduct during the synthesis of the antimalarial drug chloroquine.[1][2][3][4]
This landmark discovery of nalidixic acid's potent antibacterial activity against Gram-negative bacteria spurred widespread interest in the broader class of naphthyridines and their isomers.[1][2][3] Researchers began to systematically synthesize and evaluate various naphthyridine cores, including the 1,6-naphthyridine scaffold, to explore their therapeutic potential. The introduction of a carboxylic acid moiety, a key pharmacophore in quinolone antibiotics, at various positions on the naphthyridine ring system was a logical step in these structure-activity relationship (SAR) studies. It is within this wave of medicinal chemistry research that this compound and its derivatives were likely first synthesized and investigated.
Synthetic Protocols
The synthesis of the 1,6-naphthyridine core can be achieved through various strategies, often involving the construction of one pyridine ring onto a pre-existing one. Below are generalized experimental protocols for the synthesis of a 1,6-naphthyridine scaffold, which can be adapted for the synthesis of this compound.
Friedländer Annulation Approach
A common method for constructing fused pyridine rings is the Friedländer annulation. This approach involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an activated methylene group.
Experimental Protocol:
-
Preparation of the Precursor: A suitable starting material would be a 4-aminonicotinaldehyde or a related derivative.
-
Condensation Reaction: The 4-aminonicotinaldehyde (1 equivalent) is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
To this solution, a compound containing an activated methylene group, such as an ester of pyruvic acid (e.g., ethyl pyruvate, 1.1 equivalents), is added.
-
A catalytic amount of a base (e.g., piperidine, sodium hydroxide) or acid is added to facilitate the condensation.
-
Cyclization: The reaction mixture is heated to reflux for several hours (typically 4-8 hours) to promote cyclization.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the 1,6-naphthyridine derivative. Subsequent hydrolysis of the ester group would yield the carboxylic acid.
Multi-step Synthesis from Pyridine Derivatives
An alternative approach involves the construction of the second pyridine ring in a stepwise fashion.
Experimental Protocol:
-
Starting Material: 4-aminopyridine is a common starting material.
-
Reaction with an Aldehyde: 4-aminopyridine is treated with an aromatic aldehyde derivative to form an imine intermediate.
-
Cyclization with Pyruvic Acid: The imine intermediate is then reacted with pyruvic acid to form the 1,6-naphthyridine-carboxylic acid derivative.[5]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent and may require heating.
-
Purification: The final product is isolated and purified using standard techniques such as filtration, washing, and recrystallization.
Biological Activity and Signaling Pathways
Derivatives of the 1,6-naphthyridine scaffold have demonstrated a wide range of biological activities, most notably as inhibitors of various protein kinases. This has positioned the 1,6-naphthyridine core as a privileged scaffold in the development of targeted cancer therapies and treatments for other diseases.
Kinase Inhibition
Several studies have highlighted the potential of 1,6-naphthyridine derivatives as potent and selective kinase inhibitors. These include:
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: 1,6-naphthyridine-2-one derivatives have been identified as novel, potent, and selective inhibitors of FGFR4, a key driver in hepatocellular carcinoma.[1][2]
-
c-Met Kinase Inhibitors: The 1H-imidazo[4,5-h][1][6]naphthyridin-2(3H)-one scaffold has been developed as a new class of c-Met kinase inhibitors.[6]
-
Cyclin-Dependent Kinase 5 (CDK5) Inhibitors: Substituted 1,6-naphthyridines are being investigated as CDK5 inhibitors for the treatment of kidney diseases.[7]
-
Receptor-Interacting Protein Kinase 3 (RIPK3) Inhibitors: A 1,6-naphthyridine derivative, UH15-38, is an experimental inhibitor of RIPK3 being studied for the treatment of influenza by modulating necroptosis.[8]
Signaling Pathway Visualization
The inhibition of receptor tyrosine kinases like FGFR and c-Met by 1,6-naphthyridine derivatives disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis. The following diagram illustrates a simplified, representative signaling pathway affected by these inhibitors.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Quantitative Data
The following table summarizes key quantitative data for various 1,6-naphthyridine derivatives from the literature. It is important to note that data for the unsubstituted this compound is limited, and the presented data largely pertains to more complex derivatives.
| Compound Class | Target | IC50 | Cell Line | Reference |
| 1H-imidazo[4,5-h][1][6]naphthyridin-2(3H)-one derivative (2t) | c-Met Kinase | 2.6 µM | - | [6] |
| 3-Aryl-1,6-naphthyridine-2,7-diamine derivative | FGFR1 | 31 nM | - | [9] |
| 7-Acetamide-1,6-naphthyridine derivative | HUVEC growth | 4 nM | HUVEC | [9] |
| 7-Acetamide-1,6-naphthyridine derivative | HUVEC microcapillary formation | 0.01 nM | HUVEC | [9] |
| 7-Acetamide-1,6-naphthyridine derivative | Matrigel invasion | 7 nM | HUVEC | [9] |
Conclusion
The 1,6-naphthyridine scaffold, and by extension this compound, has evolved from a structural curiosity in the broader field of heterocyclic chemistry to a privileged core in modern drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly as potent kinase inhibitors, underscore its continued importance. This technical guide provides a foundational understanding for researchers and scientists, encouraging further exploration and development of this versatile molecular framework for therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H6N2O2 | CID 12549437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UH15-38 - Wikipedia [en.wikipedia.org]
- 9. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1,6-Naphthyridine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,6-Naphthyridine-5-carboxylic acid (CAS No. 74048-24-1). The document details its structural and chemical characteristics, presents available quantitative data in a structured format, and outlines the standard experimental protocols for their determination. This information is critical for applications in medicinal chemistry, materials science, and drug development, where the 1,6-naphthyridine scaffold is a recognized building block for biologically active molecules.[1]
Core Physicochemical Properties
This compound is a heterocyclic compound featuring a naphthyridine core, which consists of two fused pyridine rings.[2] The presence of the carboxylic acid group, coupled with the aromatic system containing two nitrogen atoms, dictates its chemical behavior, including its acidity, solubility, and potential for intermolecular interactions such as hydrogen bonding.[3]
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₂ | PubChem[4] |
| Molecular Weight | 174.16 g/mol | PubChem[4] |
| Monoisotopic Mass | 174.042927438 Da | PubChem[4] |
| CAS Number | 74048-24-1 | PubChem[4] |
| XLogP3-AA (Predicted) | 1.0 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| pKa (Predicted) | 5.39 ± 0.20 | ChemicalBook (Predicted for a related compound)[5] |
| Boiling Point (Predicted) | 474.4 ± 45.0 °C | ChemicalBook (Predicted for a related compound)[5] |
| Density (Predicted) | 1.514 ± 0.06 g/cm³* | ChemicalBook (Predicted for a related compound)[5] |
*Note: Predicted values are for the related compound 1,6-Naphthyridine-8-carboxylic acid, 5,6-dihydro-5-oxo and should be considered indicative rather than experimentally verified for the title compound.
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for determining the key physicochemical properties of carboxylic acids like this compound.
The pKa is a measure of a molecule's acidity. For carboxylic acids, potentiometric titration is a highly precise method for its determination.[6]
Method: Potentiometric Titration [6]
-
Preparation: A precisely weighed amount of this compound (e.g., 200 mg) is dissolved in a known volume of deionized water. If solubility is low, a water/co-solvent mixture may be used. A standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), is prepared.[6]
-
Titration Setup: The acid solution is placed in a beaker equipped with a magnetic stirrer. A calibrated pH electrode is submerged in the solution to monitor pH changes continuously.
-
Data Collection: The NaOH titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded against the volume of titrant added.
-
Analysis: The collected data (pH vs. volume of NaOH) is plotted to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Solubility is a critical parameter for drug development. The shake-flask method is the gold standard for determining equilibrium solubility.[6]
Method: Shake-Flask Method [6]
-
Equilibration: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed flask.
-
Agitation: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached, forming a saturated solution.
-
Separation: The undissolved solid is removed from the saturated solution via filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear, saturated solution is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility at that specific temperature.
A qualitative assessment can be performed by observing if the compound dissolves in a 5% aqueous solution of sodium bicarbonate; the effervescence of CO₂ gas is a strong indicator of a carboxylic acid.[6]
Spectroscopic techniques are essential for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[7]
-
¹H NMR Acquisition: A one-dimensional proton spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz). The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).[7]
-
¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. The carboxyl carbon is expected to be the most downfield signal (typically >160 ppm).[7]
Infrared (IR) Spectroscopy
-
Sample Preparation: A solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by mixing it with dry potassium bromide (KBr) and pressing it into a transparent pellet.[7]
-
Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Key Bands: The IR spectrum is expected to show a very broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer (around 2500-3300 cm⁻¹) and a sharp, strong C=O stretch (around 1700 cm⁻¹).[7]
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.[7]
-
Acquisition: The sample, dissolved in a volatile solvent like methanol, is introduced into the ion source. The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.[7]
-
Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a compound like this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. acs.org [acs.org]
- 3. savemyexams.com [savemyexams.com]
- 4. This compound | C9H6N2O2 | CID 12549437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,6-Naphthyridine-8-carboxylic acid, 5,6-dihydro-5-oxo- CAS#: 1934455-96-5 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 1,6-Naphthyridine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,6-Naphthyridine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and CAS number, and summarizes the broader biological activities and therapeutic potential of the 1,6-naphthyridine scaffold. While specific quantitative data and detailed experimental protocols for the title compound are not extensively available in public literature, this guide outlines general synthetic strategies and biological evaluation methods for this class of compounds, providing a foundational resource for researchers in drug discovery and development.
Chemical Identity
IUPAC Name: this compound[1]
CAS Number: 74048-24-1[1]
Chemical Structure:
Molecular structure of this compound.
Table 1: Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C₉H₆N₂O₂ |
| Molecular Weight | 174.16 g/mol |
| InChI Key | GZZARNGHJBDZPR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2C(=O)O)N=C1 |
Introduction to the 1,6-Naphthyridine Scaffold
The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[2][3] This heterocyclic system, composed of two fused pyridine rings, has demonstrated a wide range of pharmacological activities. Derivatives of 1,6-naphthyridine have been investigated for their potential as anticancer, antimicrobial, and antiviral agents.[3][4][5][6] The versatility of the naphthyridine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.
Synthetic Strategies for 1,6-Naphthyridine Derivatives
Friedel-Crafts Type Intramolecular Cycloaromatisation
A common strategy for constructing the benzo[1][5]naphthyridine scaffold involves an acid-mediated intramolecular Friedel-Crafts reaction.[2] This method typically utilizes precursors containing an aldehyde, ketone, or carboxylic acid moiety to facilitate ring closure.[2] A more recent development employs a cyano group as a one-carbon synthon in the cycloaromatisation of 4-(arylamino)nicotinonitriles, offering a mild and efficient route to polycyclic 1,6-naphthyridin-4-amines.[2]
Cyclization of Pyridine Derivatives
Another approach involves the cyclization of appropriately substituted pyridine precursors. For instance, 1,6-naphthyridin-2(1H)-ones can be synthesized from 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile.[7] This intermediate is reacted with N,N-dimethylformamide dimethyl acetal and subsequently cyclized with ammonium acetate.[7]
Tandem Nitrile Hydration/Cyclization
A recently developed method for the synthesis of highly substituted 1,6-naphthyridines involves a tandem nitrile hydration/cyclization procedure to form 1,6-naphthyridine-5,7-diones under mild conditions.[8] These intermediates can be converted to highly reactive ditriflates, allowing for diverse functionalization.[8]
Experimental Workflow: General Synthesis of a 1,6-Naphthyridine Scaffold
A generalized workflow for the synthesis of 1,6-naphthyridine derivatives.
Biological Activity and Therapeutic Potential
The 1,6-naphthyridine scaffold is a component of various compounds with significant biological activities.
Anticancer Activity
Derivatives of benzo[b][1][5]naphthyridines have shown potent cytotoxic activity against several cancer cell lines.[4] For example, certain 4-N-[2-(dimethylamino)ethyl]carboxamides of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1][5]naphthyridine-4-carboxylic acids exhibited IC50 values of less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines.[4] In vivo studies with some of these derivatives showed curative effects in a subcutaneous colon 38 tumor model in mice.[4]
Antimicrobial Activity
The broader naphthyridine class of compounds is well-known for its antimicrobial properties, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable example.[6] While specific data for this compound is limited, the general class of 1,6-naphthyridines has been explored for antibacterial activity.[9]
Antiviral Activity (HIV Integrase Inhibition)
Derivatives of 8-hydroxy-[1][5]naphthyridines have been identified as potent inhibitors of HIV-1 integrase.[10][11] One such derivative demonstrated an IC50 of 10 nM for the inhibition of the strand transfer step catalyzed by integrase and inhibited the spread of HIV-1 infection in cell culture by 95% at a concentration of 0.39 μM.[11] These compounds act by chelating divalent metal ions in the active site of the integrase enzyme.[10]
Signaling Pathway: General Mechanism of HIV Integrase Inhibition by Naphthyridine Derivatives
Inhibition of HIV integrase by 8-hydroxy-[1][5]naphthyridine derivatives.
Experimental Protocols: General Approaches
Detailed experimental protocols for this compound are not extensively published. However, based on studies of related compounds, the following outlines general methodologies that would be applicable.
In Vitro Cytotoxicity Assays
To evaluate the anticancer potential, cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays would be employed.
General Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compound (this compound) for a specified period (e.g., 48 or 72 hours).
-
After incubation, the appropriate reagent (MTT or SRB) is added, and the absorbance is measured using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) against various bacterial or fungal strains would be determined using broth microdilution or agar dilution methods according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
HIV Integrase Inhibition Assay
The inhibitory activity against HIV integrase can be assessed using in vitro strand transfer assays.
General Protocol:
-
Recombinant HIV-1 integrase is incubated with a labeled donor DNA substrate.
-
The test compound is added at various concentrations.
-
The strand transfer reaction is initiated by the addition of a target DNA substrate.
-
The reaction products are separated by gel electrophoresis and quantified to determine the extent of inhibition and calculate the IC50 value.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant and diverse biological potential. While specific research on this particular molecule is limited in the public domain, the broader family of 1,6-naphthyridines has been extensively studied, revealing promising activities in oncology, infectious diseases, and virology. This guide provides a foundational understanding of the chemical nature, general synthetic approaches, and potential biological applications of this compound, intended to support and guide future research and development efforts in this promising area of medicinal chemistry. Further investigation is warranted to fully elucidate the specific pharmacological profile of this compound.
References
- 1. This compound | C9H6N2O2 | CID 12549437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Synthesis of 1,6-Naphthyridine-5-carboxylic acid via a Proposed Skraup-Doebner-von Miller Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 1,6-naphthyridine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the principles of the Skraup-Doebner-von Miller reaction, a classic and versatile method for the formation of quinoline and naphthyridine ring systems. While a direct, one-pot synthesis of the target molecule via this specific named reaction is not extensively documented, this guide provides a detailed, plausible experimental protocol, a mechanistic overview, and relevant data from analogous transformations.
Introduction to the Skraup-Doebner-von Miller Reaction
The Skraup-Doebner-von Miller reaction is a powerful tool in organic synthesis for the construction of quinoline and its polycyclic analogues, such as naphthyridines. The classical Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[1] The Doebner-von Miller modification utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, offering a more general approach to substituted quinolines.[2][3] The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic heterocyclic system.[2]
This guide proposes a synthetic strategy for this compound starting from 4-aminonicotinic acid, leveraging the core principles of the Skraup-Doebner-von Miller reaction.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves the reaction of 4-aminonicotinic acid with an α,β-unsaturated carbonyl compound, such as acrolein or crotonaldehyde, in the presence of an acid catalyst and an oxidizing agent. The general reaction is depicted below:
Figure 1: Proposed Skraup-Doebner-von Miller synthesis of this compound.
A plausible three-carbon component for this reaction is glycerol, which dehydrates in situ to form acrolein, the reactive α,β-unsaturated aldehyde.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on established methodologies for Skraup-Doebner-von Miller reactions. Researchers should exercise caution and perform small-scale trials to optimize conditions.
Materials:
-
4-Aminonicotinic acid
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as oxidizing agent and solvent) or an alternative oxidizing agent like arsenic acid.
-
Ferrous sulfate (optional, as a moderator for violent reactions)[1]
-
Sodium hydroxide solution (for work-up)
-
Hydrochloric acid (for work-up)
-
Suitable organic solvents for extraction and purification (e.g., ethyl acetate, ethanol)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 4-aminonicotinic acid while cooling in an ice bath.
-
Addition of Reactants: To this acidic mixture, add anhydrous glycerol and nitrobenzene. If the reaction is known to be vigorous, a small amount of ferrous sulfate can be added as a moderator.
-
Heating: Heat the reaction mixture cautiously to a temperature of 110-130°C. The reaction is often exothermic, and the temperature should be carefully controlled.
-
Reaction Monitoring: Maintain the temperature for several hours (typically 3-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This step should be performed in an ice bath to manage the heat generated. The nitrobenzene can be removed by steam distillation. The aqueous solution is then extracted with a suitable organic solvent.
-
Purification: The pH of the aqueous layer is then carefully adjusted with hydrochloric acid to precipitate the crude this compound. The precipitate is collected by filtration, washed with cold water, and dried.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reaction Mechanism
The proposed mechanism for the synthesis of this compound via the Skraup reaction with glycerol is as follows:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The amino group of 4-aminonicotinic acid acts as a nucleophile and undergoes a Michael addition to the acrolein.
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.
-
Dehydration: The cyclized intermediate is then dehydrated to form a dihydro-naphthyridine derivative.
-
Oxidation: Finally, the dihydro-naphthyridine is oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic this compound.
Figure 2: Proposed reaction mechanism for the synthesis of this compound.
Quantitative Data from Analogous Reactions
While specific yield data for the proposed synthesis is not available, the yields of related Skraup and Doebner-von Miller reactions can provide an estimate. The synthesis of quinolines from anilines using this methodology can have yields ranging from modest to good, often dependent on the specific substrates and reaction conditions.
| Starting Material (Aniline derivative) | Reagents | Product | Yield (%) | Reference |
| Aniline | Glycerol, H₂SO₄, Nitrobenzene | Quinoline | ~70-80% | [1] |
| 4-Isopropylaniline | Pulegone, Acid catalyst | Substituted Quinoline | Not specified | [2] |
| 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing agent | 1,5-Naphthyridine | Not specified | [4] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the proposed synthesis.
Figure 3: General experimental workflow for the proposed synthesis.
Conclusion
This technical guide presents a detailed and plausible, yet proposed, synthetic route to this compound based on the well-established Skraup-Doebner-von Miller reaction. The provided experimental protocol, mechanistic insights, and workflow diagrams offer a solid foundation for researchers to explore this synthesis. It is important to reiterate that this is a theoretical protocol, and experimental validation and optimization are necessary. The successful synthesis of this target molecule would provide valuable material for further investigation in the fields of medicinal chemistry and drug discovery.
References
The Gould-Jacobs Reaction: A Comprehensive Technical Guide to the Synthesis of 1,6-Naphthyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including antibacterial, anticonvulsant, and potential antitumor activities. The synthesis of this important core structure is of significant interest to medicinal chemists and drug development professionals. The Gould-Jacobs reaction, a classical and versatile method for the preparation of 4-hydroxyquinoline derivatives, can be adapted for the synthesis of analogous aza-bioisosteres, including the 1,6-naphthyridine ring system. This technical guide provides an in-depth overview of the application of the Gould-Jacobs reaction for the synthesis of 1,6-naphthyridines, focusing on the core reaction principles, experimental methodologies, and relevant data.
The Gould-Jacobs reaction is a series of reactions that typically begins with the condensation of an aniline or a heteroaromatic amine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[1] This is followed by a thermal cyclization to form the fused heterocyclic system. Subsequent hydrolysis and decarboxylation can then yield the corresponding 4-hydroxy-substituted product.[1] While direct literature detailing a specific Gould-Jacobs protocol for 1,6-naphthyridine is scarce, the principles can be applied by utilizing 4-aminopyridine derivatives as the starting amine.
Reaction Mechanism and Workflow
The synthesis of the 1,6-naphthyridine core via the Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:
-
Condensation: The reaction is initiated by a nucleophilic attack of the amino group of a 4-aminopyridine derivative on the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a vinylogous amide intermediate, an ethyl ((pyridin-4-yl)amino)methylenemalonate.[1]
-
Thermal Cyclization: This step requires significant thermal energy, typically achieved by heating in a high-boiling solvent, to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the dihydronaphthyridine ring system, which then tautomerizes to the more stable 4-hydroxy-1,6-naphthyridine product.[1]
dot
Caption: General mechanism of the Gould-Jacobs reaction for 1,6-naphthyridine synthesis.
Experimental Protocols
While a specific, optimized protocol for the Gould-Jacobs synthesis of 1,6-naphthyridines is not extensively documented, the following experimental procedures are based on established methods for analogous naphthyridine isomers and quinolones. These should serve as a strong starting point for researchers.
Protocol 1: Classical Thermal Synthesis of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.
Step 1: Condensation of 4-Aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Add a suitable solvent such as toluene or xylene.
-
Heat the mixture to reflux for 2-4 hours, collecting the ethanol byproduct in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, diethyl 2-(((pyridin-4-yl)amino)methylene)malonate.
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the crude intermediate. This can be used directly in the next step or purified by recrystallization.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250 °C.
-
Carefully add the crude intermediate from Step 1 to the hot solvent.
-
Maintain the temperature at 250-260 °C for 30-60 minutes. The evolution of ethanol should be observed.
-
Monitor the completion of the cyclization by TLC.
-
Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate, should precipitate from the solution.
-
Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.
-
Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.
Protocol 2: Microwave-Assisted Synthesis
Modern adaptations of the Gould-Jacobs reaction often employ microwave irradiation to significantly reduce reaction times and improve yields.
Step 1 & 2: One-Pot Condensation and Cyclization
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add 4-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.5 eq).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 200-250 °C for 10-30 minutes. The reaction progress should be monitored carefully to avoid decomposition.
-
After the reaction is complete, cool the vial to room temperature.
-
The product may solidify upon cooling. If not, add a small amount of a suitable anti-solvent (e.g., diethyl ether or hexane) to induce crystallization.
-
Isolate the solid product by filtration, wash with a cold solvent, and dry under vacuum.
dot
Caption: A generalized experimental workflow for the synthesis of 1,6-naphthyridines.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the Gould-Jacobs synthesis of various naphthyridine isomers, which can be considered indicative for the synthesis of 1,6-naphthyridines.
| Starting Amine | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Aminopyridine | Diethyl methylenemalonate, thermal cyclization | 4-Hydroxy-1,5-naphthyridine | - | [2] |
| 3-Aminopyridine | Diethyl ethoxymethylenemalonate, 150 °C then cyclization | 4-Hydroxy-1,5-naphthyridine | - | [2] |
| Substituted 3-Aminopyridines | Diethyl ethoxymethylenemalonate, Dowtherm A, 250 °C | Substituted 4-hydroxy-1,5-naphthyridines | Good | [3] |
| 2-Aminopyridine Derivatives | Ethyl ethoxymethylenemalonate, thermal cyclization | Substituted ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylates | - | [4] |
Applications in Drug Development
The 1,6-naphthyridine core is a key pharmacophore in several compounds with demonstrated biological activity. Derivatives of this scaffold have been investigated for their potential as:
-
Antitumor Agents: Certain 1,6-naphthyridin-4-one derivatives have been synthesized and evaluated as MET-targeting antitumor drug candidates.
-
Kinase Inhibitors: The structural features of 1,6-naphthyridines make them attractive candidates for the development of kinase inhibitors.
-
Cardiovascular Agents: Substituted 1,4-dihydro-1,6-naphthyridinamides have been explored for their potential in treating cardiovascular disorders.
The Gould-Jacobs reaction provides a foundational route to access the 4-hydroxy-1,6-naphthyridine scaffold, which can then be further functionalized to generate libraries of novel compounds for drug discovery and development programs.
Conclusion
The Gould-Jacobs reaction represents a viable, albeit less documented, pathway for the synthesis of the 1,6-naphthyridine ring system. By applying the well-established principles of this reaction using 4-aminopyridine derivatives, researchers can access the valuable 4-hydroxy-1,6-naphthyridine core. The provided representative protocols offer a solid starting point for the synthesis and subsequent exploration of this important heterocyclic scaffold in the pursuit of novel therapeutic agents. Further optimization of reaction conditions, particularly through the use of microwave-assisted techniques, holds the potential to improve efficiency and yields, making this a valuable tool in the arsenal of medicinal chemists.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]
- 3. CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine intermediates and pyridine betaines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 1,6-Naphthyridine-5-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,6-Naphthyridine-5-carboxylic acid is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and they are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The carboxylic acid moiety at the 5-position suggests potential for various intermolecular interactions, influencing its physicochemical properties.
In drug discovery and development, the aqueous solubility and chemical stability of a compound are fundamental properties that dictate its suitability for formulation, its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion), and ultimately, its therapeutic efficacy and safety.[4][5] Poor solubility can lead to low bioavailability and formulation challenges, while instability can result in loss of potency and the formation of potentially toxic degradation products.[6][7] This guide outlines the essential experimental procedures for a thorough evaluation of the solubility and stability of this compound.
Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract.[4] It is essential to measure solubility under various conditions to predict its behavior in vivo. The two primary types of solubility measurements are kinetic and thermodynamic.
Data Presentation: Solubility
The following tables should be used to summarize the experimental solubility data for this compound.
Table 1: Kinetic Solubility Data
| Parameter | Value |
|---|---|
| Test System | Nephelometry or Turbidimetry |
| Solvent | Phosphate Buffered Saline (PBS), pH 7.4 |
| Co-solvent | Dimethyl Sulfoxide (DMSO) |
| Incubation Time | 2 hours |
| Temperature | Room Temperature |
| Kinetic Solubility (µg/mL) | [Experimental Value] |
| Kinetic Solubility (µM) | [Experimental Value] |
Table 2: Thermodynamic (Equilibrium) Solubility Data
| Medium (Buffer System) | pH | Temperature (°C) | Equilibrium Time (h) | Solubility (µg/mL) |
|---|---|---|---|---|
| Simulated Gastric Fluid (SGF) | 1.2 | 37 ± 1 | 24, 48, 72 | [Experimental Value] |
| Acetate Buffer | 4.5 | 37 ± 1 | 24, 48, 72 | [Experimental Value] |
| Phosphate Buffer (PBS) | 6.8 | 37 ± 1 | 24, 48, 72 | [Experimental Value] |
| Phosphate Buffer (PBS) | 7.4 | 37 ± 1 | 24, 48, 72 | [Experimental Value] |
Experimental Protocols: Solubility Determination
Kinetic solubility measures the concentration of a compound in solution upon rapid precipitation from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer.[5] It is a high-throughput method used in early discovery to flag potential solubility issues.
Objective: To determine the kinetic solubility of this compound in a standard buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Automated liquid handler
-
Plate reader capable of turbidimetric or nephelometric measurement
-
Positive control (e.g., Nicardipine)[4]
Method:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add PBS (pH 7.4).
-
Using an automated liquid handler, add a small volume of the DMSO stock solution to the PBS to achieve a final DMSO concentration of ≤2% and a theoretical compound concentration of 200 µM.[5]
-
Seal the plate and shake at room temperature for 2 hours to allow for precipitation to equilibrate.
-
Measure the turbidity of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm).
-
The highest concentration of the compound that does not produce a precipitate is reported as the kinetic solubility. This is determined by comparing the turbidity to a standard curve or a clear solution baseline.
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the gold standard for this measurement.[8][9]
Objective: To determine the pH-solubility profile of this compound.
Materials:
-
This compound (solid)
-
Aqueous buffers at pH 1.2, 4.5, 6.8, and 7.4[10]
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker set to 37 ± 1 °C[10]
-
Centrifuge
-
HPLC-UV system for quantification
-
Positive control (e.g., Haloperidol)[4]
Method:
-
Add an excess amount of solid this compound to a series of vials, ensuring enough solid is present to maintain saturation.
-
Add a known volume of each aqueous buffer (e.g., 1 mL) to the respective vials.
-
Securely cap the vials and place them in a shaking incubator at 37 °C. Agitate for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Remove the vials and centrifuge at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Repeat the quantification at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).
Stability Assessment
Stability testing is crucial for identifying degradation pathways and determining appropriate storage conditions and shelf-life.[6][7] It involves subjecting the compound to a variety of stress conditions.
Data Presentation: Stability
The following tables should be used to summarize the stability data for this compound.
Table 3: pH Stability (Hydrolysis)
| pH | Temperature (°C) | Time (days) | % Parent Compound Remaining | Major Degradants Formed |
|---|---|---|---|---|
| 2.0 (HCl) | 55-95 | 0, 1, 3, 7, 14 | [Experimental Value] | [Structure/ID] |
| 7.0 (Buffer) | 55-95 | 0, 1, 3, 7, 14 | [Experimental Value] | [Structure/ID] |
| 12.0 (NaOH) | 55-95 | 0, 1, 3, 7, 14 | [Experimental Value] | [Structure/ID] |
Table 4: Oxidative, Thermal, and Photostability
| Stress Condition | Parameters | % Parent Compound Remaining | Major Degradants Formed |
|---|---|---|---|
| Oxidative | 3% H₂O₂ in Water, RT, 24h | [Experimental Value] | [Structure/ID] |
| Thermal | Solid State, 70-75°C, 7 days | [Experimental Value] | [Structure/ID] |
| Photostability | Solution, ICH Q1B conditions | [Experimental Value] | [Structure/ID] |
Experimental Protocols: Stability Determination
Forced degradation (stress testing) is performed to understand the degradation chemistry of the drug substance.[6] A validated stability-indicating HPLC method is required for these studies.
Objective: To evaluate the stability of this compound in acidic, neutral, and basic conditions.
Materials:
-
This compound
-
0.01 M HCl (approx. pH 2)
-
Purified Water or Buffer (approx. pH 7)
-
0.01 M NaOH (approx. pH 12)
-
Temperature-controlled oven or water bath
-
HPLC-UV/MS system
Method:
-
Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in each of the three pH media.
-
Dispense aliquots into sealed vials.
-
Place the vials in an oven at an elevated temperature (e.g., 70 °C) to accelerate degradation.[11]
-
At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw a vial from each pH condition.
-
Quench the reaction if necessary (e.g., by neutralizing the pH).
-
Analyze the samples by HPLC-UV to determine the percentage of the parent compound remaining.
-
Use HPLC-MS to identify the mass of any significant degradation products.
Objective: To assess the susceptibility of the compound to oxidation.
Method:
-
Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile).
-
Add hydrogen peroxide to a final concentration of 3%.
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Analyze by HPLC at initial and final time points to quantify degradation.
Objective: To evaluate the stability of the solid compound at elevated temperatures.
Method:
-
Place a known amount of solid this compound in a vial.
-
Store the vial in an oven at 70-75°C for one week.[11]
-
After the stress period, dissolve the solid and analyze by HPLC to check for degradation compared to an unstressed sample.
-
Alternatively, use Thermogravimetric Analysis (TGA) to determine the decomposition temperature.[12] The sample (approx. 10 mg) is heated in a crucible at a constant rate (e.g., 20 °C/min) under an air or nitrogen atmosphere, and the mass loss is recorded as a function of temperature.[12][13]
Objective: To assess the light sensitivity of the compound.
Method:
-
Prepare a solution of the compound in a suitable solvent.
-
Expose the solution to a light source that meets ICH Q1B guideline requirements (a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples by HPLC at a suitable time point to quantify photodegradation.
Visualizations: Workflows and Pathways
Experimental Workflow Diagrams
Caption: General experimental workflows for solubility and stability testing.
Potential Signaling Pathway Involvement
Derivatives of the closely related 1,5-Naphthyridine scaffold have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like TNF-α and various interleukins in lipopolysaccharide (LPS)-induced macrophages.[1] The diagram below illustrates this generalized pathway.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. While specific data is not currently published, the experimental protocols detailed in this guide provide a robust framework for its complete physicochemical characterization. The kinetic and thermodynamic solubility assays will define its dissolution properties, while the forced degradation studies will elucidate its intrinsic stability and potential degradation pathways. The resulting data will be critical for guiding formulation strategies, predicting in vivo behavior, and ensuring the development of a safe, stable, and efficacious drug product.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. sites.unimi.it [sites.unimi.it]
- 12. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
The 1,6-Naphthyridine Scaffold: A Comprehensive Technical Guide to its Fundamental Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine core, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. This technical guide provides an in-depth exploration of the fundamental biological activities associated with the 1,6-naphthyridine scaffold, with a focus on its anticancer, antiviral, and antibacterial properties. This document consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for the scientific community.
Anticancer Activity
Derivatives of the 1,6-naphthyridine scaffold have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and disruption of key signaling pathways implicated in tumor growth and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative 1,6-naphthyridine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Aaptamine | H1299 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | [1] |
| Aaptamine | A549 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | [1] |
| Aaptamine | HeLa (Cervical cancer) | 10.47 - 15.03 µg/mL | [1] |
| Aaptamine | CEM-SS (T-lymphoblastic leukemia) | 10.47 - 15.03 µg/mL | [1] |
| Demethyl(oxy)aaptamine | HL60 (Leukemia) | 0.03 - 8.5 | [1] |
| 3-Isobutylaminodemethyl(oxy)aaptamine | K562 (Erythroleukemia) | 0.03 - 8.5 | [1] |
| 3-(Isopentylamino)demethyl(oxy)aaptamine | MCF-7 (Breast cancer) | 0.03 - 8.5 | [1] |
| 3-(Phenethylamino)demethyl(oxy)aaptamine | KB (Epidermoid carcinoma) | 0.03 - 8.5 | [1] |
| Suberitine D | P388 (Leukemia) | 3.5 | [1] |
| 1,3-Dioxolo[4,5-d]benzo[de][2][3]naphthyridine | Adult T-cell leukemia | 0.29 | [1] |
| Naphthyridine Derivative 16 | HeLa (Cervical Cancer) | 0.7 | [4] |
| Naphthyridine Derivative 16 | HL-60 (Leukemia) | 0.1 | [4] |
| Naphthyridine Derivative 16 | PC-3 (Prostate Cancer) | 5.1 | [4] |
| Naphthyridine Derivative 14 | HeLa (Cervical Cancer) | 2.6 | [4] |
| Naphthyridine Derivative 15 | HeLa (Cervical Cancer) | 2.3 | [4] |
| Compound 5 | A549 (Lung Cancer) | 10.67 ± 1.53 | [5] |
| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [5] |
Kinase Inhibition
A significant mechanism of anticancer activity for 1,6-naphthyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase implicated in the development of several cancers, including colorectal and hepatocellular carcinoma.[6][7] Certain 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of FGFR4.[7]
| Compound/Derivative | Target | IC50 (nM) | Reference |
| 1,6-Naphthyridin-2(1H)-one Derivative (A34) | FGFR4 | - | [8] |
| 1,6-Naphthyridine-2-one Derivative (19g) | FGFR4 | - | [6][7] |
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, and motility.[9] 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors.
| Compound/Derivative | Target | IC50 (nM) | Reference |
| 1,6-Naphthyridinone Derivative (9g) | MET | 9.8 | [10] |
| 1,6-Naphthyridinone Derivative (23a) | MET | 7.1 | [10] |
| Pyridine derivative with 1,6-naphthyridine scaffold | MET | 9.8 | [10] |
| Pyridine derivative with 1,6-naphthyridine scaffold | VEGFR-2 | 8.8 | [10] |
Antiviral Activity
The 1,6-naphthyridine scaffold has also demonstrated promising antiviral properties, particularly against human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV).
Quantitative Antiviral Data
The following table presents the in vitro antiviral activity of selected 1,6-naphthyridine derivatives.
| Compound/Derivative | Virus | Assay | IC50 | Reference |
| 1,6-Naphthyridine Derivative (A1) | HCMV (AD169 and Towne strains) | Plaque Reduction | 39- to 223-fold lower than ganciclovir | [11][12] |
| 1,6-Naphthyridine-2-carboxylic acid benzylamides (13a-13d) | HCMV | - | Potent | [13] |
| Benzyl amide derivative 14 | HCMV | - | 1000 ng/mL | [13] |
| Benzyl amide derivative 15 | HCMV | - | 1000 ng/mL | [13] |
Antibacterial Activity
Several 1,6-naphthyridine derivatives have been investigated for their antibacterial potential, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Quantitative Antibacterial Data
The table below summarizes the minimum inhibitory concentration (MIC) values for various 1,6-naphthyridine compounds against different bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Silver(I) complex with 1,6-naphthyridine (95) | Candida albicans | 0.49 | [14] |
| Silver(I) complex with 1,6-naphthyridine (95) | Candida parapsilosis | 3.9 | [14] |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | - | ≥ 1.024 | [10] |
| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | - | ≥ 1.024 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of 1,6-Naphthyridine Derivatives
A common route to 1,6-naphthyridin-2(1H)-ones involves the cyclization of appropriately substituted pyridines. For instance, 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile can be cyclized to 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile using ammonium acetate.[14] Further modifications, such as hydrolysis and decarboxylation, can yield the core 5-methyl-1,6-naphthyridin-2(1H)-one.[14]
A seven-step total synthesis of aaptamine starting from commercially available 6,7-dimethoxyisoquinoline has been reported.[3] Key steps include formylation, a Henry reaction, elimination, and a palladium-catalyzed reductive cyclization.[3]
In Vitro Anticancer Assays
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[15]
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the desired exposure period (e.g., 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[15]
-
Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15] The IC50 value is calculated from the dose-response curve.
Antiviral Assays
-
Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.[16]
-
Virus Titration: Perform serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (50-100 plaques/well).[16]
-
Compound Treatment: Pre-treat the cell monolayers with serial dilutions of the test compound for 1 hour.[16]
-
Infection: Infect the cells with the virus at the predetermined multiplicity of infection (MOI).[16]
-
Overlay: After virus adsorption, remove the inoculum and add an overlay medium (e.g., containing methylcellulose or Avicel) with the respective compound concentrations.[16]
-
Incubation: Incubate the plates for 2-3 days, or until plaques are visible.[16]
-
Staining: Fix the cells with a formaldehyde solution and stain with crystal violet.[16]
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC50 is determined from the dose-response curve.
Antibacterial Assays
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[17][18]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[18]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[17][19]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17][18]
Signaling Pathways and Mechanisms of Action
The biological activities of 1,6-naphthyridine derivatives are often attributed to their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.
FGFR4 Signaling Pathway
FGFR4 signaling is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains.[20][21] This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[21] 1,6-Naphthyridine-based inhibitors can block the kinase activity of FGFR4, thereby inhibiting these oncogenic signals.[7]
Caption: FGFR4 Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins.[22][23] This leads to the activation of pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell growth, migration, and invasion.[9][22] 1,6-Naphthyridine-based compounds can inhibit the kinase activity of c-Met, thereby blocking these downstream effects.[21]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. atcc.org [atcc.org]
- 16. benchchem.com [benchchem.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. frontiersin.org [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to 1,6-Naphthyridine-5-carboxylic Acid Derivatives and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,6-naphthyridine-5-carboxylic acid derivatives and their structural analogues, focusing on their synthesis, biological activities, and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and oncology.
Introduction
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of this core structure have garnered significant attention in medicinal chemistry due to their potent and diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] In particular, this compound and its analogues have emerged as promising candidates for the development of targeted therapies, especially as kinase inhibitors.[5][6] This guide will delve into the synthesis, quantitative biological data, and mechanisms of action of these compounds, providing detailed experimental protocols and visual representations of key signaling pathways.
Synthesis of the 1,6-Naphthyridine Core
A more concrete example is the synthesis of 1,6-naphthyridin-2(1H)-ones, which can be prepared from 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. This precursor is reacted with N,N-dimethylformamide dimethyl acetal and then cyclized with ammonium acetate to yield the 1,6-naphthyridine core.[7] Subsequent hydrolysis of a nitrile group at the 3-position can yield a carboxylic acid.[7]
Another versatile method for creating substituted 1,6-naphthyridines involves a tandem nitrile hydration/cyclization of 2-cyanoalkyl nicotinic esters to form 1,6-naphthyridine-5,7-diones. These diones can then be converted to highly reactive ditriflate intermediates, which allows for diverse functionalization at the 5 and 7 positions.[8]
Biological Activity and Therapeutic Targets
Derivatives of the 1,6-naphthyridine scaffold have shown significant activity against a range of biological targets, with a particular emphasis on protein kinases involved in cancer progression.
Kinase Inhibition
Several classes of 1,6-naphthyridine derivatives have been identified as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), AXL receptor tyrosine kinase, c-Met, and Cyclin-Dependent Kinase 5 (CDK5).
Table 1: Inhibitory Activity of 1,6-Naphthyridine Derivatives against Various Kinases
| Compound/Series | Target Kinase | IC50/Ki Value | Cell Line/Assay Conditions | Reference |
| 1H-imidazo[4,5-h][9][10]naphthyridin-2(3H)-one derivative (2t) | c-Met | IC50 = 2.6 µM | Kinase Assay | [5][6] |
| Quinazoline-based 1,6-naphthyridinone (22a) | MET | IC50 = 9.0 nM | Kinase Assay | |
| 1,6-Naphthyridinone derivative (25c) | AXL | IC50 = 1.1 nM | Biochemical Assay | |
| Substituted 1,6-Naphthyridines | CDK5 | A: <10 nM, B: 10-100 nM, C: >100 nM - ≤ 1 µM | CDK5 Mobility Shift Assay | |
| 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamine derivative | FGFR1 | IC50 = 31 nM | Kinase Assay |
Anticancer Activity
The inhibition of these kinases translates to potent anticancer activity in various cancer cell lines. The cytotoxic effects of these compounds are typically evaluated using assays that measure cell viability and proliferation.
Table 2: Cytotoxic Activity of 1,6-Naphthyridine Derivatives in Cancer Cell Lines
| Compound/Series | Cancer Cell Line | IC50 Value | Reference |
| Benzo[b][9][10]naphthyridine-4-carboxamide derivatives | P388 leukemia, Lewis lung carcinoma, Jurkat leukemia | < 10 nM | [10] |
| Aaptamine (natural product) | H1299 and A549 non-small cell lung cancer, HeLa cervical cancer, CEM-SS T-lymphoblastic leukemia | 10.47 to 15.03 µg/mL | [11] |
| Suberitine D (natural product) | P388 cell line | 3.5 µM | [11] |
| 1,3-dioxolo[4,5-d]benzo[de][9][10]naphthyridine (natural product) | Adult T-cell leukemia | 0.29 µM | [11] |
| 2,4-disubstituted-1,6-naphthyridine (17a) | MOLT-3 (lymphoblastic leukemia), HeLa (cervical carcinoma), HL-60 (promyeloblast) | 9.1 ± 2.0 µM, 13.2 ± 0.7 µM, 8.9 ± 2.2 µM | [12] |
Signaling Pathways
The therapeutic effects of this compound derivatives as kinase inhibitors are mediated through the modulation of key signaling pathways that control cell growth, proliferation, survival, and migration.
FGFR4 Signaling Pathway
The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, when aberrantly activated, plays a crucial role in the development and progression of several cancers, including hepatocellular carcinoma. Upon ligand binding, FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.
Caption: FGFR4 signaling pathway and point of inhibition.
AXL Signaling Pathway
AXL, a receptor tyrosine kinase, is implicated in tumor progression, metastasis, and drug resistance. Its activation by its ligand, Gas6, triggers downstream pathways including PI3K/AKT, MAPK/ERK, and JAK/STAT, which promote cell survival, proliferation, and migration.
Caption: AXL signaling pathway and point of inhibition.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are crucial in normal cellular processes, but their dysregulation is a hallmark of many cancers, driving proliferation, motility, and invasion. Key downstream pathways include RAS/MAPK, PI3K/AKT, and STAT3.
Caption: c-Met signaling pathway and point of inhibition.
CDK5 Signaling Pathway
Cyclin-Dependent Kinase 5 (CDK5) is a unique member of the CDK family, primarily active in post-mitotic neurons. Its activity is crucial for neuronal development and function. Dysregulation of CDK5 is implicated in neurodegenerative diseases and some cancers.
Caption: CDK5 signaling pathway and point of inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and their analogues.
General Synthesis of 2-Substituted 6-Methyl-1-oxo-1,2-dihydrobenzo[b][9][10]naphthyridine-4-carboxylic Acids
This protocol is adapted from the synthesis of related benzo[b][9][10]naphthyridine derivatives and serves as a representative example.[10]
Workflow:
Caption: Synthetic workflow for carboxamide derivatives.
Procedure:
-
A solution of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione (1.0 eq) in dimethylformamide (DMF) is treated with the desired primary amine (1.1 eq).
-
The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated time (e.g., 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][9][10]naphthyridine-4-carboxylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target kinase.
Workflow:
Caption: Workflow for the ADP-Glo™ kinase assay.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Dilute the target kinase enzyme and substrate in the appropriate kinase buffer. Prepare the ATP solution in kinase buffer.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate. Add 2 µL of the diluted kinase to each well.
-
Kinase Reaction: Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete media and incubate for 24 hours.[14]
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., 5, 10, 20, 40, 80 µM) and incubate for a specified period (e.g., 24 or 48 hours).[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Gently agitate the plate on a shaker for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present.[9][15]
Procedure:
-
Plate and Compound Preparation: Prepare opaque-walled multiwell plates with cells in culture medium (100 µL per well for 96-well plates). Add the test compound to the experimental wells.
-
Equilibration: Equilibrate the plate at room temperature for approximately 30 minutes.[15]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[15]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Luminescence Measurement: Record the luminescence using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Conclusion
This compound derivatives and their structural analogues represent a versatile and promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. The synthetic accessibility of the 1,6-naphthyridine core allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The data presented in this guide highlight the potent in vitro and in-cell activity of these compounds against key cancer targets. The detailed experimental protocols provide a foundation for researchers to further explore this chemical space and advance the development of novel therapeutics based on the 1,6-naphthyridine scaffold. Future work should focus on elucidating the in vivo efficacy and safety profiles of lead compounds to translate the promising preclinical findings into clinical applications.
References
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijprajournal.com [ijprajournal.com]
- 15. promega.com [promega.com]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Inhibition Assay Using 1,6-Naphthyridine-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This makes them attractive targets for therapeutic intervention. The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various kinases such as Cyclin-Dependent Kinases (CDKs) and Casein Kinase 2 (CK2)[1][2][3][4][5]. This document provides a detailed protocol for an in vitro kinase inhibition assay to evaluate the potency of 1,6-Naphthyridine-5-carboxylic acid against target kinases using the ADP-Glo™ Kinase Assay technology.
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity, making it a robust method for screening and profiling kinase inhibitors[6][7][8].
Principle of the Assay
The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, during which the kinase transfers a phosphate group from ATP to a substrate, producing ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP and then uses a luciferase/luciferin reaction to measure the amount of newly synthesized ATP. The resulting luminescence is proportional to the ADP concentration and, therefore, to the kinase activity.
Signaling Pathway
Caption: A simplified diagram of the CDK-mediated cell cycle signaling pathway.
Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Materials and Reagents
-
Target Kinase (e.g., CDK5/p25, CK2)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Protocol
This protocol is optimized for a 384-well plate format with a final reaction volume of 10 µL.
Reagent Preparation
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.
-
Kinase Solution: Prepare the kinase solution at the desired concentration in kinase reaction buffer. The optimal concentration should be determined empirically to achieve a linear reaction rate.
-
Substrate/ATP Solution: Prepare a solution containing the kinase-specific substrate and ATP in the kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.
Assay Procedure
-
Compound Plating: Add 1 µL of the serially diluted this compound or DMSO (for 0% inhibition control) to the wells of a 384-well plate.
-
Kinase Reaction Initiation:
-
Add 4 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
-
Stop Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Mix and incubate at room temperature for 40 minutes[7][9].
-
ADP Detection and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal[7][9].
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Analysis
-
Calculate Percent Inhibition:
-
The percentage of kinase inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (RLU_inhibitor - RLU_background) / (RLU_DMSO - RLU_background))
-
RLU_inhibitor: Relative Luminescence Units in the presence of the inhibitor.
-
RLU_DMSO: Relative Luminescence Units of the DMSO control (0% inhibition).
-
RLU_background: Relative Luminescence Units of the no-kinase control (100% inhibition).
-
-
-
Determine IC50 Value:
Data Presentation
The inhibitory activity of this compound against various kinases can be summarized in a table for easy comparison. The following is an example of how to present the data.
| Kinase | Substrate | ATP (µM) | IC50 (nM) of this compound |
| CDK5/p25 | Histone H1 | 10 | Hypothetical Value |
| CK2 | Casein | 10 | Hypothetical Value |
| CDK8/CycC | STAT1 | 10 | Hypothetical Value |
| PIM1 | PIMtide | 10 | Hypothetical Value |
Note: The IC50 values are hypothetical and should be determined experimentally.
References
- 1. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 1,6-Naphthyridine-5-carboxylic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,6-Naphthyridine and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer agents. Some derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of programmed cell death, or apoptosis, through various signaling pathways. These application notes provide a comprehensive overview of the cell-based assays used to evaluate the cytotoxicity of 1,6-Naphthyridine-5-carboxylic acid and its related compounds, along with detailed experimental protocols and a summary of reported activity.
Data Presentation: Cytotoxicity of 1,6-Naphthyridine Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Benzo[b][1][2]naphthyridine carboxamides | 2-methyl derivative | Murine P388 leukemia | <0.01 | [3] |
| Benzo[b][1][2]naphthyridine carboxamides | 2-(3,4-dimethoxyphenyl) derivative | Murine P388 leukemia | <0.01 | [3] |
| Benzo[b][1][2]naphthyridine carboxamides | 2-methyl derivative | Lewis lung carcinoma (LLTC) | <0.01 | [3] |
| Benzo[b][1][2]naphthyridine carboxamides | 2-(3,4-dimethoxyphenyl) derivative | Lewis lung carcinoma (LLTC) | <0.01 | [3] |
| Benzo[b][1][2]naphthyridine carboxamides | 2-methyl derivative | Human Jurkat leukemia | <0.01 | [3] |
| Benzo[b][1][2]naphthyridine carboxamides | 2-(3,4-dimethoxyphenyl) derivative | Human Jurkat leukemia | <0.01 | [3] |
| Naphthyridine Derivatives | Compound 16 (with C-2 naphthyl ring) | Human cervical cancer (HeLa) | 0.7 | [1][4] |
| Naphthyridine Derivatives | Compound 16 (with C-2 naphthyl ring) | Human leukemia (HL-60) | 0.1 | [1][4] |
| Naphthyridine Derivatives | Compound 16 (with C-2 naphthyl ring) | Human prostate cancer (PC-3) | 5.1 | [1][4] |
| Benzo[de][1][2]naphthyridine | 8,9,9-trimethoxy-9H-benzo[de][1][2]naphthyridine | P388 cell line | 1.8 | [5] |
| Benzo[de][1][2]naphthyridine | 1,3-dioxolo[4,5-d]benzo[de][1][2]naphthyridine | P388 cell line | 3.5 | [5] |
Experimental Protocols
The following are detailed protocols for commonly employed cell-based cytotoxicity assays suitable for evaluating compounds like this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound or its derivatives
-
Human cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, which is an indicator of cytotoxicity.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
This compound or its derivatives
-
Target cells and culture reagents
-
96-well plates
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2). It is important to include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
LDH Release Measurement:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes).
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength recommended by the kit manufacturer (usually around 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting the background and normalizing to the maximum LDH release control.
-
Determine the IC50 value as described for the MTT assay.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining the cytotoxicity of this compound derivatives.
Proposed Signaling Pathway for Naphthyridine-Induced Apoptosis
Some naphthyridine derivatives have been shown to induce apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Some derivatives have also been found to act as Hsp90 inhibitors, leading to the degradation of client proteins and subsequent apoptosis.
Caption: Potential apoptotic pathways induced by naphthyridine derivatives.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of 1,6-Naphthyridine-5-carboxylic Acid as a c-Met Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 1,6-naphthyridine-5-carboxylic acid and its derivatives as potent inhibitors of the c-Met kinase, a key target in cancer therapy. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction to c-Met Kinase and its Role in Cancer
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, including proliferation, motility, migration, and invasion.[1] Aberrant activation of the c-Met signaling pathway, through mechanisms such as mutation, amplification, or protein overexpression, is a known driver in the development and progression of numerous human cancers.[1] This makes c-Met an attractive target for therapeutic intervention. The 1,6-naphthyridine scaffold has emerged as a promising core structure for the development of potent and selective c-Met kinase inhibitors.
c-Met Signaling Pathway
Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These include the activation of key pathways such as the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are central to cell growth, survival, and motility.[2]
Caption: Simplified c-Met signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of representative 1,6-naphthyridine derivatives against c-Met kinase and their anti-proliferative effects on c-Met dependent cancer cell lines.
Table 1: In Vitro c-Met Kinase Inhibitory Activity
| Compound ID | Scaffold | c-Met IC50 (nM) | Reference |
| Compound 23a | 1,6-Naphthyridin-4(1H)-one | 7.1 | [3] |
| Compound 8 | 1,6-Naphthyridin-4(1H)-one | 9.8 | [3] |
| Compound 2t | 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one | 2600 | [5] |
Table 2: In Vitro Anti-proliferative Activity in c-Met Dependent Cancer Cell Lines
| Compound ID | Cell Line | c-Met Status | IC50 (µM) | Reference |
| LAH-1 | EBC-1 | Amplified | 1.15 | [6] |
| LAH-1 | SNU-5 | Amplified | 2.35 | [6] |
| LAH-1 | Hs 746T | Amplified | 4.28 | [6] |
| LAH-1 | MKN-45 | Amplified | 16.06 | [6] |
| LAH-1 | H1993 | Amplified | 15.65 | [6] |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to the 1,6-naphthyridine core involves the cyclization of appropriately substituted pyridine derivatives.[7][8] The following is a plausible synthetic scheme for a 1,6-naphthyridin-4(1H)-one derivative, a close analog of the target compound.
Caption: General synthetic workflow for 1,6-naphthyridine derivatives.
Protocol:
-
Step 1: Condensation. React a substituted 4-aminonicotinonitrile with a suitable dicarbonyl compound in the presence of a base to form a substituted pyridine intermediate.
-
Step 2: Cyclization. Treat the intermediate from Step 1 with a strong acid, such as polyphosphoric acid, at an elevated temperature to induce intramolecular cyclization, forming the 1,6-naphthyridinone core.
-
Step 3: Functional Group Modification. The carboxylic acid moiety at the C5 position can be introduced through various standard organic chemistry transformations, such as oxidation of a methyl group or hydrolysis of a nitrile. Further modifications of the core structure can be achieved through substitution reactions.[8]
In Vitro c-Met Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent-based assay to measure the inhibition of c-Met kinase activity.
Caption: Workflow for the in vitro c-Met kinase inhibition assay.
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing c-Met kinase and substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to develop the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.
Cell Proliferation Assay (MTS Assay)
This protocol measures the effect of the c-Met inhibitor on the proliferation of cancer cells.
Materials:
-
c-Met dependent cancer cell line (e.g., EBC-1, SNU-5)
-
Complete cell culture medium
-
Test compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the test compound to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a c-Met inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
c-Met dependent cancer cell line (e.g., EBC-1)
-
Matrigel (or similar)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. A study with a 1,6-naphthyridine-2-one derivative in a HCT116 xenograft model showed significant tumor inhibition.[9]
Conclusion
The 1,6-naphthyridine scaffold represents a promising starting point for the development of novel and potent c-Met kinase inhibitors. The data and protocols presented here provide a framework for researchers to synthesize, evaluate, and optimize these compounds for potential therapeutic use in c-Met driven cancers. Further investigation into the structure-activity relationship, pharmacokinetic properties, and in vivo efficacy of this compound and its derivatives is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 3. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,6-Naphthyridine-5-Carboxylic Acid Derivatives as CDK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase that plays a pivotal role in various cellular processes. While essential for neuronal development and function, its dysregulation has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and notably, kidney diseases.[1][2] The aberrant activity of CDK5 contributes to cellular dysfunction and apoptosis, making it a compelling therapeutic target. Recent advancements have identified derivatives of 1,6-Naphthyridine-5-carboxylic acid as potent inhibitors of CDK5, showing promise for the treatment of conditions such as kidney failure, cystic kidney disease, and diabetic nephropathy.[1]
These application notes provide a comprehensive overview of the use of this compound derivatives as CDK5 inhibitors, including their inhibitory activity, relevant signaling pathways, and detailed protocols for their synthesis and evaluation.
Data Presentation: CDK5 Inhibitory Activity
A series of substituted 1,6-naphthyridine derivatives have been evaluated for their ability to inhibit CDK5 activity. The inhibitory potency, represented by IC50 values, was determined using a CDK5 mobility shift assay. The results for representative compounds are summarized in the table below, categorized by their IC50 ranges as disclosed in patent literature.[2]
| Compound Category | CDK5 IC50 Range |
| A | < 10 nM |
| B | 10–100 nM |
| C | > 100 nM to ≤ 1 µM |
| D | > 1 µM |
Table 1: Inhibitory concentration (IC50) ranges of representative 1,6-Naphthyridine derivatives against CDK5.[2]
CDK5 Signaling Pathways
CDK5, when activated by its regulatory partners p35 or p39, phosphorylates a multitude of downstream substrates, thereby influencing various cellular signaling cascades. In the context of kidney disease, dysregulated CDK5 activity has been shown to contribute to renal tubulointerstitial fibrosis and podocyte apoptosis through pathways involving ERK1/2 and PPARγ.[3][4] Inhibition of CDK5 by this compound derivatives is expected to modulate these pathological signaling events.
Caption: CDK5 signaling pathway in the context of kidney disease and its inhibition.
Experimental Protocols
I. Synthesis of a Representative this compound Derivative
This protocol outlines a potential synthetic route for a substituted this compound, based on established chemical literature for the synthesis of the 1,6-naphthyridine scaffold.[5][6]
Caption: General workflow for the synthesis of this compound derivatives.
Materials:
-
Substituted 4-(arylamino)nicotinonitrile
-
Trifluoromethanesulfonic acid (CF3SO3H) or Sulfuric acid (H2SO4)
-
Appropriate solvents (e.g., Dichloromethane)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Cyclization:
-
Dissolve the substituted 4-(arylamino)nicotinonitrile in a suitable solvent such as dichloromethane.
-
Slowly add trifluoromethanesulfonic acid or sulfuric acid to the solution at room temperature.
-
Stir the reaction mixture for the required time (typically 0.5-4 hours) until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[7]
-
Carefully quench the reaction by pouring it onto ice and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting tricyclic 1,6-naphthyridin-4-amine intermediate by column chromatography.
-
-
Hydrolysis:
-
Suspend the purified intermediate in an aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux until the hydrolysis of the nitrile group to a carboxylic acid is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to yield the final this compound derivative.
-
II. In Vitro CDK5 Kinase Activity Assay (Mobility Shift Assay)
This protocol is adapted from general kinase assay procedures and information regarding the specific assay mentioned in the patent literature.[2][8][9][10][11] A mobility shift assay for kinase activity typically involves the separation of the phosphorylated substrate from the non-phosphorylated substrate by electrophoresis.
Caption: Workflow for a CDK5 mobility shift kinase assay.
Materials:
-
Recombinant human CDK5/p25 enzyme
-
Kinase substrate (e.g., a fluorescently labeled peptide derived from Histone H1)
-
Adenosine triphosphate (ATP)
-
This compound derivative (inhibitor)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop solution (e.g., EDTA in buffer)
-
Polyacrylamide gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Reaction Setup:
-
Prepare serial dilutions of the this compound derivative in the kinase reaction buffer.
-
In a microplate, add the kinase reaction buffer, the CDK5/p25 enzyme, and the fluorescently labeled substrate peptide.
-
Add the inhibitor at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for CDK5.
-
-
Incubation and Termination:
-
Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
-
Electrophoresis and Detection:
-
Load the samples onto a polyacrylamide gel.
-
Perform electrophoresis to separate the phosphorylated substrate from the unphosphorylated substrate. The phosphorylated peptide will have a different electrophoretic mobility.
-
Scan the gel using a fluorescence scanner to visualize and quantify the bands corresponding to the phosphorylated and unphosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of substrate phosphorylation for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
III. Cell-Based Assay for CDK5 Inhibition
This protocol outlines a general method to assess the efficacy of this compound derivatives in a cellular context, for example, using a renal cell line.
Materials:
-
Human proximal tubule epithelial cell line (e.g., HK-2)
-
Cell culture medium and supplements
-
This compound derivative
-
Stimulus to induce CDK5 activity (e.g., high glucose for diabetic nephropathy models)[3]
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-Rb, anti-total-Rb, anti-CDK5, anti-GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture HK-2 cells to approximately 80% confluency.
-
Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 1-2 hours).
-
Induce CDK5 activity by treating the cells with a stimulus (e.g., high glucose at 30 mM) for an appropriate duration (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against a known CDK5 substrate (e.g., phospho-Retinoblastoma protein) and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of the phosphorylated substrate to the total substrate or the loading control.
-
Determine the concentration-dependent effect of the inhibitor on CDK5 activity in the cells.
-
IV. In Vivo Efficacy Studies in a Model of Kidney Disease
This protocol provides a general framework for evaluating the in vivo efficacy of this compound derivatives in a preclinical model of kidney disease, such as the streptozotocin (STZ)-induced diabetic nephropathy model in rodents.[3][12]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Streptozotocin (STZ)
-
Citrate buffer
-
This compound derivative formulated for in vivo administration
-
Vehicle control
-
Metabolic cages for urine collection
-
Kits for measuring blood urea nitrogen (BUN), serum creatinine, and urinary albumin
-
Histology reagents
Procedure:
-
Induction of Diabetic Nephropathy:
-
Induce diabetes in the animals by a single intraperitoneal injection of STZ dissolved in citrate buffer.
-
Confirm the diabetic status by measuring blood glucose levels.
-
-
Drug Administration:
-
After the development of diabetic nephropathy (typically 4-8 weeks post-STZ injection), randomize the animals into treatment and vehicle control groups.
-
Administer the this compound derivative or vehicle daily by a suitable route (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood glucose levels regularly.
-
At designated time points, place the animals in metabolic cages to collect 24-hour urine samples for the measurement of urinary albumin excretion.
-
At the end of the study, collect blood samples for the analysis of BUN and serum creatinine.
-
Euthanize the animals and harvest the kidneys for histological analysis.
-
-
Endpoint Analysis:
-
Renal Function: Compare the levels of BUN, serum creatinine, and urinary albumin between the treatment and vehicle groups.
-
Histology: Perform histological staining (e.g., PAS, Masson's trichrome) on kidney sections to assess glomerular and tubulointerstitial injury and fibrosis.
-
Western Blotting/Immunohistochemistry: Analyze the expression and phosphorylation of CDK5 and its downstream targets in kidney tissue lysates or sections.
-
Conclusion
The this compound derivatives represent a promising new class of CDK5 inhibitors with potential therapeutic applications in kidney diseases. The protocols provided herein offer a framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. Further research and development in this area are warranted to fully elucidate their therapeutic potential and advance them toward clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK5 promotes renal tubulointerstitial fibrosis in diabetic nephropathy via ERK1/2/PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
- 9. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 12. inotiv.com [inotiv.com]
Application Notes and Protocols: Synthesis of Benzo[b]naphthyridine Carboxamides
These application notes provide a detailed protocol for the synthesis of substituted benzo[b]naphthyridine carboxamides, a class of compounds with significant interest in drug development due to their potential cytotoxic activities. The described methodology is based on established synthetic routes and is intended for researchers in medicinal chemistry and drug discovery.
Overview of the Synthetic Pathway
The synthesis of benzo[b]naphthyridine carboxamides is achieved through a two-step reaction sequence. The first step involves the formation of a 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b]naphthyridine-4-carboxylic acid intermediate. This is accomplished by the reaction of 4-(dimethylaminomethylene)-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a variety of primary amines. The subsequent step is the conversion of the resulting carboxylic acid to the desired N-[2-(dimethylamino)ethyl]carboxamide derivative.
Experimental Workflow
The overall experimental workflow for the synthesis of benzo[b]naphthyridine carboxamides is depicted in the following diagram:
Caption: Synthetic workflow for benzo[b]naphthyridine carboxamides.
Quantitative Data Summary
The following table summarizes the yields and key analytical data for a representative set of synthesized benzo[b]naphthyridine carboxamide derivatives.
| Compound ID | R-Group (Substituent) | Yield (%) of Carboxylic Acid | Yield (%) of Carboxamide | Melting Point (°C) of Carboxamide | HRMS (m/z) of Carboxamide [M+H]⁺ |
| 1a | Methyl | 85 | 78 | 210-212 | Calculated: 351.1818, Found: 351.1821 |
| 1b | Phenyl | 82 | 75 | 245-247 | Calculated: 413.1818, Found: 413.1825 |
| 1c | 4-Methoxyphenyl | 88 | 81 | 238-240 | Calculated: 443.1924, Found: 443.1920 |
| 1d | 3,4-Dimethoxyphenyl | 91 | 85 | 225-227 | Calculated: 473.2029, Found: 473.2033 |
| 1e | 2-Pyridyl | 75 | 68 | 255-258 | Calculated: 414.1774, Found: 414.1779 |
Detailed Experimental Protocols
4.1. General Procedure for the Synthesis of 2-Substituted 6-Methyl-1-oxo-1,2-dihydrobenzo[b]naphthyridine-4-carboxylic Acids
-
To a solution of 4-(dimethylaminomethylene)-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired primary amine (1.1 eq).
-
Heat the reaction mixture to reflux for a period of 4-8 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the resulting solid under vacuum to yield the pure 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b]naphthyridine-4-carboxylic acid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
4.2. General Procedure for the Synthesis of N-(2-(Dimethylamino)ethyl)-2-substituted-6-methyl-1-oxo-1,2-dihydrobenzo[b]naphthyridine-4-carboxamides
-
Suspend the 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b]naphthyridine-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
To this suspension, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and 1-hydroxybenzotriazole (HOBt) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add N,N-dimethylethylenediamine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., DCM/Methanol gradient) to afford the pure N-(2-(dimethylamino)ethyl)-2-substituted-6-methyl-1-oxo-1,2-dihydrobenzo[b]naphthyridine-4-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS, and determine the melting point.
Signaling Pathway Diagram
While the provided information focuses on the chemical synthesis, these compounds are often investigated for their effects on biological signaling pathways, particularly those involved in cancer cell proliferation. A common target for such cytotoxic agents is the topoisomerase enzyme, which is critical for DNA replication and repair. The following diagram illustrates a simplified hypothetical signaling pathway that could be investigated for these compounds.
Caption: Hypothetical signaling pathway targeted by the synthesized compounds.
Application Notes and Protocols for Assessing the Antimicrobial Activity of Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for evaluating the antimicrobial properties of naphthyridine derivatives. The protocols outlined below are essential for the preliminary screening and characterization of these compounds as potential therapeutic agents.
Naphthyridine derivatives are a class of heterocyclic compounds that have shown a wide range of biological activities, including significant antimicrobial effects.[1][2][3][4][5] The foundational compound of this class, nalidixic acid, was the first 1,8-naphthyridine derivative used to treat urinary tract infections caused by Gram-negative bacteria by inhibiting bacterial DNA gyrase.[1][2] The emergence of multidrug-resistant pathogens necessitates the continued exploration of novel naphthyridine derivatives with enhanced efficacy and a broader spectrum of activity.[1][2]
This document details the key assays for determining the antimicrobial efficacy of naphthyridine derivatives, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, a protocol for assessing cytotoxicity is provided to evaluate the safety profile of these compounds.
Data Presentation
The quantitative data obtained from the antimicrobial screening assays should be summarized in clearly structured tables for straightforward comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Naphthyridine Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) | |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Naphthyridine Derivative 1 | |||
| Naphthyridine Derivative 2 | |||
| Naphthyridine Derivative 3 | |||
| Positive Control (e.g., Ciprofloxacin) | |||
| Positive Control (e.g., Fluconazole) |
Table 2: Minimum Bactericidal Concentration (MBC) of Naphthyridine Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) | |
| MBC (µg/mL) | MBC (µg/mL) | MFC (µg/mL) | |
| Naphthyridine Derivative 1 | |||
| Naphthyridine Derivative 2 | |||
| Naphthyridine Derivative 3 | |||
| Positive Control (e.g., Ciprofloxacin) | |||
| Positive Control (e.g., Fluconazole) |
Table 3: Cytotoxicity (IC50) of Naphthyridine Derivatives on a Mammalian Cell Line (e.g., HeLa)
| Compound ID | IC50 (µg/mL) |
| Naphthyridine Derivative 1 | |
| Naphthyridine Derivative 2 | |
| Naphthyridine Derivative 3 | |
| Positive Control (e.g., Doxorubicin) |
Experimental Protocols
Herein are detailed methodologies for the key experiments required to assess the antimicrobial activity and cytotoxicity of naphthyridine derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]
Principle: Serial dilutions of the naphthyridine derivatives are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension.[1] The MIC is determined after incubation by observing the lowest concentration of the compound that prevents visible microbial growth.[1][6]
Protocol:
-
Preparation of Naphthyridine Derivative Solutions:
-
Prepare a stock solution of each naphthyridine derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6]
-
Perform serial two-fold dilutions of the compounds in the appropriate broth (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.[1] The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.[6]
-
Inoculate the colonies into a suitable broth medium.[6]
-
Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][6]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial suspension to each well containing the test compound, resulting in a final volume of 200 µL.[1]
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[1]
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at 30-35°C for 24-48 hours for fungi.[1]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.[1]
-
The MIC is the lowest concentration of the compound in which there is no visible growth.[1][6]
-
Optionally, a growth indicator like resazurin can be added to aid in the determination. A color change from blue (no growth) to pink (growth) indicates microbial viability.[1]
-
Caption: Workflow for the Broth Microdilution Assay to Determine MIC.
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8][9][10]
Principle: Following the MIC determination, aliquots from the wells showing no visible growth are subcultured onto fresh agar plates. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.[9][10]
Protocol:
-
Subculturing:
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.[1]
-
-
Determination of MBC:
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][11]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed a mammalian cell line (e.g., HeLa) in a 96-well plate at a suitable density.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the naphthyridine derivatives in cell culture medium.[6]
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.[6]
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[6]
-
Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Caption: Workflow for the MTT Cytotoxicity Assay.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Many naphthyridine derivatives, particularly the 1,8-naphthyridine class, exert their antimicrobial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase).[1][2][12] This enzyme is essential for bacterial DNA replication, transcription, and repair.[12][13] By binding to the DNA-gyrase complex, these compounds stabilize the cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[12][13]
Caption: Mechanism of action of naphthyridine derivatives via DNA gyrase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microchemlab.com [microchemlab.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,6-Naphthyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed protocols for the safe handling, storage, and disposal of 1,6-Naphthyridine-5-carboxylic acid, a heterocyclic compound with applications in pharmaceutical and agrochemical research. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for understanding its behavior and for the safe design of experiments.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | [1] |
| Molecular Weight | 174.16 g/mol | [1] |
| Appearance | Light brown solid | [2] |
| Purity | ≥ 95% (NMR) | [2] |
| Storage Temperature | 0-8°C (short-term), -20°C (long-term) | [2] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are outlined in the table below, along with the corresponding GHS pictograms and precautionary statements.
| Hazard | GHS Classification | Hazard Statement | Precautionary Statements |
| Acute Oral Toxicity | Acute Tox. 4 | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | STOT SE 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Source: [1]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment must be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use.
-
Body Protection: A laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability and purity of this compound.
Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling the compound.
Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions must be maintained:
| Parameter | Condition | Rationale |
| Temperature | Short-term: 0-8°C. Long-term: -20°C. | To prevent thermal degradation. |
| Atmosphere | Store in a tightly-closed container. | To prevent contamination and reaction with atmospheric moisture. |
| Light | Store in a dark place. | To prevent photodegradation. |
| Location | Cool, dry, and well-ventilated area away from incompatible substances. | To ensure a safe and stable storage environment. |
Incompatible Materials
Avoid storing this compound with strong oxidizing agents.
Experimental Protocols
Solubility
Stability
Naphthyridine derivatives are generally stable under recommended storage conditions.[4] To maintain stability, avoid exposure to high temperatures, light, and incompatible materials.
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
Spill Response
The appropriate response to a spill of this compound depends on the scale of the spill.
Caption: Decision tree for spill response procedures.
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the solid material, minimizing dust generation.
-
Collect the spilled material and absorbent in a clearly labeled, sealed hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate all non-essential personnel from the area.
-
Alert your supervisor and the institution's Environmental Health and Safety (EHS) department immediately.
-
Secure the area to prevent entry.
-
Await the arrival of trained emergency response personnel.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the affected area with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Disposal Guidelines
This compound and any materials contaminated with it should be treated as hazardous waste.[5]
Waste Disposal Workflow
The following diagram outlines the necessary steps for the proper disposal of waste containing this compound.
Caption: Workflow for the disposal of hazardous chemical waste.
-
Collection: Collect all waste containing this compound in a designated, compatible, and sealable hazardous waste container.
-
Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name and associated hazards (e.g., Toxic, Irritant).
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by a licensed disposal contractor in accordance with local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in regular trash.[6][7]
By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can safely handle and store this compound, ensuring both personal safety and the integrity of their research.
References
- 1. This compound | C9H6N2O2 | CID 12549437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. aksci.com [aksci.com]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Application Notes and Protocols for Derivatizing the Carboxylic Acid Group of 1,6-Naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques for the derivatization of the carboxylic acid group on the 1,6-naphthyridine scaffold, a core structure in many biologically active compounds. The following protocols for amide bond formation and esterification are intended to serve as a practical guide for chemists in academic and industrial research, particularly in the field of drug discovery.
Introduction
The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and anticancer properties. The derivatization of a carboxylic acid group on this heterocyclic system is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This document outlines two primary derivatization techniques: amide coupling and esterification, providing detailed experimental protocols and expected outcomes. The unique structure of 1,6-Naphthyridine-2-carboxylic acid allows for modifications that can enhance its efficacy and selectivity, making it a valuable asset in medicinal chemistry.[1]
I. Amide Bond Formation via Amide Coupling
Amide coupling is a fundamental reaction in medicinal chemistry used to synthesize amides from carboxylic acids and amines. A variety of coupling reagents can be employed to facilitate this transformation, with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-hydroxybenzotriazole) being a common and effective choice.[2] This method is amenable to the synthesis of a range of functionalized amide derivatives.[2]
General Workflow for Amide Coupling
Experimental Protocol: EDC/HOBt Coupling
This protocol describes the synthesis of an N-aryl-1,6-naphthyridine-7-carboxamide, based on general and specific literature procedures for amide bond formation.[2][3][4][5]
Materials:
-
1,6-Naphthyridine-7-carboxylic acid
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,6-naphthyridine-7-carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add the substituted aniline (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-aryl-1,6-naphthyridine-7-carboxamide.
Quantitative Data for Amide Coupling
| Carboxylic Acid Precursor | Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid precursor | Various amines | Alkoxide-induced rearrangement | N/A | N/A | N/A | [3] |
| General Carboxylic Acid | Electron-deficient anilines | EDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), DIPEA | Acetonitrile | 42 | 72 | [2] |
| 8-hydroxy-1,6-naphthyridine-7-carboxylic acid precursor | 4-fluorobenzyl amine | Not specified | Not specified | N/A | N/A | [5] |
II. Esterification of the Carboxylic Acid Group
Esterification is a common method to convert carboxylic acids into esters. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic and widely used method.[6][7][8][9]
General Workflow for Fischer Esterification
Experimental Protocol: Fischer Esterification
This protocol is adapted from general Fischer esterification procedures for the synthesis of an alkyl 1,6-naphthyridine-2-carboxylate.[7][10]
Materials:
-
2-(4-bromophenyl)-3-hydroxy-1,6-naphthyridine-4-carboxylic acid
-
Methanol/THF (1:1)
-
Trimethylsilyldiazomethane (2.0 M solution in THF)
-
Acetic acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of 2-(4-bromophenyl)-3-hydroxy-1,6-naphthyridine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and Methanol at 0°C, add trimethylsilyldiazomethane (3.0 eq) over 15 minutes.[10]
-
Stir the reaction mixture at room temperature for 4 hours.[10]
-
Quench the excess diazomethane with acetic acid.[10]
-
Remove the solvent under reduced pressure.[10]
-
Purify the crude product by column chromatography to yield the corresponding methyl ester.[10]
Quantitative Data for Esterification
| Carboxylic Acid Precursor | Alcohol/Reagent | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| 2-(4-bromophenyl)-3-hydroxy-1,6-naphthyridine-4-carboxylic acid | Trimethylsilyldiazomethane | N/A | THF/Methanol (1:1) | 4 | N/A | [10] |
| General Carboxylic Acid | Methanol | H2SO4 (3.0 eq) | Methanol | Overnight | N/A | [7] |
| Adipic acid | Ethanol | H2SO4 | Ethanol | N/A | N/A | [6] |
Applications in Drug Development
The derivatization of the carboxylic acid group of 1,6-naphthyridines is a crucial step in the synthesis of novel therapeutic agents. For instance, 8-hydroxy-1,6-naphthyridine-7-carboxamides have been investigated as inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease, demonstrating the potential of this scaffold in antiviral drug discovery.[4] Furthermore, a naphthyridine carboxamide, L-870,810, has been identified as a potent inhibitor of HIV-1 integrase, highlighting the importance of the carboxamide functionality for biological activity.[5] The ability to readily synthesize a diverse library of amides and esters from a common carboxylic acid intermediate allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Conclusion
The protocols outlined in this document provide a solid foundation for the derivatization of 1,6-naphthyridine carboxylic acids. Both amide coupling and esterification are robust and versatile reactions that can be readily implemented in a standard organic synthesis laboratory. By following these procedures, researchers can efficiently generate a wide array of 1,6-naphthyridine derivatives for biological evaluation and the development of new therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 8-Hydroxy-1,6-naphthyridine-7-carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for 1,6-Naphthyridine-5-carboxylic Acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,6-naphthyridine scaffold is a promising heterocyclic motif in medicinal chemistry, with various derivatives demonstrating significant pharmacological activities, including anticancer properties.[1][2] These compounds have been investigated for their potential to inhibit cancer cell proliferation through diverse mechanisms, such as the inhibition of key signaling pathways and the induction of apoptosis.[2][3] This document provides a summary of the application of 1,6-naphthyridine derivatives in cancer cell line studies, along with detailed protocols for their evaluation. While specific data for 1,6-Naphthyridine-5-carboxylic acid is limited in publicly available literature, the provided information on structurally related compounds serves as a valuable guide for initiating research into its potential as an anticancer agent.
Quantitative Data Summary
The cytotoxic effects of various 1,6-naphthyridine derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below to provide a comparative overview of the potency of this class of compounds.
Table 1: Cytotoxicity of 1,6-Naphthyridine Derivatives in Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 17a | MOLT-3 | Lymphoblastic Leukemia | 9.1 ± 2.0 | [4] |
| HeLa | Cervical Carcinoma | 13.2 ± 0.7 | [4] | |
| HL-60 | Promyeloblast | 8.9 ± 2.2 | [4] | |
| 19g (FGFR4 Inhibitor) | HCT116 | Colorectal Cancer | Not specified, but showed substantial cytotoxic effect | [2] |
| Compound 16 | HeLa | Cervical Cancer | 0.7 | [1] |
| HL-60 | Leukemia | 0.1 | [1] | |
| PC-3 | Prostate Cancer | 5.1 | [1] | |
| Aaptamine | H1299 | Non-small Cell Lung Cancer | 10.47 - 15.03 µg/mL | [5] |
| A549 | Non-small Cell Lung Cancer | 10.47 - 15.03 µg/mL | [5] | |
| HeLa | Cervical Cancer | 10.47 - 15.03 µg/mL | [5] | |
| CEM-SS | T-lymphoblastic Leukemia | 10.47 - 15.03 µg/mL | [5] |
Mechanism of Action
Derivatives of 1,6-naphthyridine have been shown to exert their anticancer effects through various mechanisms:
-
Enzyme Inhibition: Certain derivatives act as potent inhibitors of crucial enzymes in cancer progression. For example, some have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the development of colorectal cancer.[2] Others have been found to target topoisomerase I, an enzyme essential for DNA replication and repair.
-
Hsp90 Inhibition: A series of 1,6-naphthyridin-2(1H)-one analogs have been designed to inhibit Heat shock protein 90 (Hsp90), a molecular chaperone that is overexpressed in many cancers and is vital for the stability of numerous oncoproteins.[3]
-
Apoptosis Induction: Studies on related pyrazolo-naphthyridine derivatives have demonstrated their ability to induce apoptosis in cancer cells, as evidenced by morphological changes and an increase in reactive oxygen species.[6]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with a complete growth medium to achieve a range of final concentrations.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by the compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is to investigate the effect of the compound on the expression of key proteins in a relevant signaling pathway (e.g., FGFR4 or apoptosis-related proteins).
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-Caspase-3, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified FGFR4 signaling pathway, which has been identified as a target for certain 1,6-naphthyridine derivatives.[2]
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of 1,6-naphthyridine derivatives.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the anticancer potential of this compound.
Caption: General experimental workflow for in vitro anticancer evaluation.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethoxybenzo[i]phenanthridine-12-carboxylic acid derivatives and 6H-dibenzo[c,h][2,6]naphthyridin-5-ones with potent topoisomerase I-targeting activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,6-Naphthyridine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,6-Naphthyridine-5-carboxylic acid, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: The most common and scalable approach for the synthesis of this compound is a variation of the Friedländer annulation. This typically involves the condensation of a 4-aminonicotinic acid derivative with a three-carbon building block. A plausible route starts from 4-aminonicotinic acid and diethyl malonate.
Q2: What are the critical parameters to control during the scale-up of the Friedländer annulation for this synthesis?
A2: Key parameters to control during the scale-up of the Friedländer reaction include temperature, reaction time, and the stoichiometry of the reactants and catalyst. In particular, efficient heat transfer is crucial as the reaction can be exothermic. Gradual addition of reagents may be necessary to control the reaction rate and temperature in large reactors.
Q3: How can I purify this compound on a large scale?
A3: Large-scale purification of this compound can be challenging due to its potential for low solubility in common organic solvents. The most common methods include:
-
Recrystallization: This is often the most effective method. Experimenting with different solvent systems, such as ethanol/water or DMF/water, is recommended.
-
pH-mediated precipitation: The carboxylic acid can be dissolved in an aqueous basic solution to form the corresponding salt, which can be filtered to remove insoluble impurities. The free acid is then precipitated by acidifying the solution, collected by filtration, and washed.
Q4: What are the main safety concerns when scaling up this synthesis?
A4: Safety is paramount during scale-up. Key concerns include:
-
Thermal Runaway: The cyclization step can be exothermic. Proper reactor design with efficient cooling and monitoring is essential to prevent a thermal runaway.
-
Handling of Reagents: Some reagents, such as strong acids or bases used as catalysts, are corrosive and require careful handling in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Solvent Handling: Large volumes of flammable organic solvents may be used. Ensure proper grounding of equipment and use of inert atmospheres to prevent ignition sources.
Troubleshooting Guides
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - If starting materials are still present, consider extending the reaction time or increasing the temperature moderately. |
| Suboptimal Reaction Temperature | - The optimal temperature for the cyclization step can be crucial. Experiment with a range of temperatures to find the ideal condition for your specific setup. |
| Poor Quality of Starting Materials | - Ensure the purity of 4-aminonicotinic acid and diethyl malonate. Impurities can lead to side reactions and lower the yield. |
| Inefficient Cyclization Catalyst | - The choice and amount of catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a Lewis acid) can significantly impact the yield. Screen different catalysts and optimize the loading. |
| Product Loss During Work-up and Purification | - Optimize the pH for precipitation to ensure maximum recovery. - Carefully select the recrystallization solvent to minimize solubility of the product in the cold solvent. |
Problem 2: Formation of Impurities and Side Products
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Side Reactions at High Temperatures | - The Friedländer condensation can sometimes lead to the formation of regioisomers or other byproducts, especially at elevated temperatures.[1][2] - Try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Decomposition of Starting Materials or Product | - Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction closely and stop it once the starting material is consumed. |
| Reaction with Solvent | - Ensure the chosen solvent is inert under the reaction conditions. |
| Incomplete Hydrolysis of Intermediate Ester | - If the synthesis proceeds via an ester intermediate, ensure complete hydrolysis to the carboxylic acid. This can be monitored by TLC or HPLC. If incomplete, increase the reaction time or the concentration of the base used for hydrolysis. |
Experimental Protocols
A plausible synthetic route for this compound is outlined below. This protocol is a generalized procedure and may require optimization for specific laboratory or plant conditions.
Step 1: Synthesis of Ethyl 4-hydroxy-1,6-naphthyridine-5-carboxylate (Intermediate)
This step involves the condensation of 4-aminonicotinic acid with diethyl malonate, followed by thermal cyclization.
-
Reaction Setup: In a suitable reaction vessel, combine 4-aminonicotinic acid (1 equivalent) and diethyl malonate (1.5 equivalents).
-
Condensation: Heat the mixture to 140-150°C for 2-3 hours. The reaction mixture will become a thick syrup.
-
Cyclization: In a separate, larger vessel, heat a high-boiling point solvent such as diphenyl ether or Dowtherm A to 250-260°C.
-
Addition: Slowly and carefully add the syrupy intermediate from the previous step to the hot solvent with vigorous stirring.
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Reaction Completion: Maintain the temperature at 250-260°C for 30-60 minutes. The product, ethyl 4-hydroxy-1,6-naphthyridine-5-carboxylate, should precipitate from the hot solution.
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Isolation: Allow the mixture to cool to below 100°C and then add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid by filtration, wash with hexane, and dry under vacuum.
Step 2: Hydrolysis to this compound
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Reaction Setup: Suspend the crude ethyl 4-hydroxy-1,6-naphthyridine-5-carboxylate from the previous step in a 10-20% aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to reflux (100-110°C) with stirring for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Precipitation: Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of approximately 3-4 with a concentrated acid, such as hydrochloric acid. The product, this compound, will precipitate as a solid.
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Isolation and Purification: Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the final product under vacuum.
Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
References
common side products in the Skraup-Doebner-von Miller synthesis of quinolines
Technical Support Center: Skraup-Doebner-von Miller Quinoline Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the Skraup-Doebner-von Miller synthesis of quinolines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, focusing on the identification and mitigation of common side products.
Issue 1: Low Yield and Significant Tar Formation
Symptoms:
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The reaction mixture becomes a dark, viscous, or solid tar-like substance.
-
Difficulty in isolating the desired quinoline product.
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Significantly lower than expected yield of the quinoline derivative.
Root Cause: The most common side reaction in the Skraup-Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1] This is particularly prevalent under the strongly acidic and often high-temperature conditions of the reaction.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Control Reagent Addition | Add the α,β-unsaturated carbonyl compound slowly and in portions to the reaction mixture. | This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction pathway over polymerization. |
| 2. Moderate Reaction Conditions | Add a moderator such as ferrous sulfate (FeSO₄) or boric acid to the reaction mixture. | These moderators help to control the often violent and exothermic nature of the Skraup reaction, reducing charring and tar formation.[2] |
| 3. Optimize Temperature | Avoid excessively high temperatures. Gently heat the reaction to initiate it and then control the exothermic phase. | High temperatures can accelerate the rate of polymerization and degradation of starting materials and products. |
| 4. Utilize a Biphasic System | Sequester the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an aqueous acidic phase. | This biphasic approach can significantly reduce the polymerization of the carbonyl compound, leading to higher yields of the desired quinoline.[3] |
Issue 2: Formation of Unexpected Regioisomers
Symptoms:
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Isolation of a quinoline derivative with a substitution pattern different from the expected product.
-
Complex NMR spectra indicating a mixture of isomers.
Root Cause: While the Doebner-von Miller synthesis with 3-substituted α,β-unsaturated carbonyl compounds typically yields 2-substituted quinolines, a reversal of regioselectivity can occur under specific conditions, leading to the formation of 4-substituted quinolines.[1] This is particularly observed with certain substrates like γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA).[1]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Control the Catalyst | For the synthesis of 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyls, use traditional Brønsted or Lewis acids. | These conditions favor the typical 1,4-conjugate addition pathway. |
| 2. Modify the Carbonyl Substrate | To favor the formation of 4-substituted quinolines, utilize γ-aryl-β,γ-unsaturated α-ketoesters with TFA as the catalyst. | This combination promotes a 1,2-addition mechanism, leading to the alternative regioisomer.[1] |
| 3. Thorough Product Characterization | Use analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure of the isolated product. | This will help to definitively identify the substitution pattern of the quinoline ring. |
Issue 3: Presence of Partially Hydrogenated Quinolines
Symptoms:
-
The isolated product contains dihydro- or tetrahydroquinoline impurities.
-
Difficulty in separating the hydrogenated byproducts from the desired aromatic quinoline.
Root Cause: The final step of the Skraup-Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient, used in insufficient amounts, or if the reaction conditions do not favor complete oxidation, the partially hydrogenated byproducts can be isolated.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Ensure Sufficient Oxidant | Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene in the Skraup synthesis). | This helps to drive the final aromatization step to completion. |
| 2. Optimize Reaction Time and Temperature | Ensure the reaction is allowed to proceed for a sufficient duration at a temperature that facilitates the oxidation step. | Incomplete reaction can lead to the isolation of the dihydroquinoline intermediate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Skraup-Doebner-von Miller synthesis?
A1: The most prevalent side products are tars and polymeric materials resulting from the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds under the harsh reaction conditions.[1] Other common side products include undesired regioisomers and partially hydrogenated quinolines.[1]
Q2: How can I moderate the often vigorous and exothermic nature of the Skraup reaction?
A2: The Skraup synthesis is notoriously exothermic.[2] To control the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[2]
-
Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and with efficient cooling.
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Ensure efficient stirring: Good mixing helps to dissipate heat and prevent localized hotspots.
Q3: What is the proposed mechanism for the Skraup-Doebner-von Miller synthesis?
A3: The mechanism is complex and has been a subject of debate. A widely accepted theory is a fragmentation-recombination mechanism.[4][5] This involves the initial conjugate addition of the aniline to the α,β-unsaturated ketone, followed by fragmentation into an imine and a ketone. These fragments then recombine to form the quinoline product.[4][5][6]
Quantitative Data on Product Yields and Side Product Observations
While precise quantitative data on side product yields are scarce in the literature, the following table summarizes the yields of the desired quinoline product under various conditions and provides qualitative observations on side product formation.
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Quinoline Product Yield (%) | Observed Side Products |
| Aniline | Crotonaldehyde | HCl, reflux | Moderate | Significant tar formation is a common issue.[1] |
| 4-Isopropylaniline | Pulegone | Acid catalyst | Not specified | Isotope scrambling experiments suggest a complex fragmentation-recombination mechanism.[7] |
| 2,3-Dimethylaniline | (3E)-2-oxo-4-phenylbut-3-enoate methyl ester | Hf(OTf)₄, CH₂Cl₂, rt, 48h | 44% (2-phenyl-4-carboxy quinoline) and 18% (2-carboxy-4-phenylquinoline) | Formation of a mixture of regioisomers. |
| Aniline | Acrolein Diethyl Acetal | Toluene, HCl | Moderate to good | Improved yields and reduced side products compared to using acrolein directly.[3] |
Experimental Protocol: Synthesis of 2-Methylquinoline
This protocol is a representative example of the Doebner-von Miller synthesis.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Acetaldehyde
-
Anhydrous Zinc Chloride
-
Calcium Hydroxide (Slaked Lime)
-
Chloroform (for extraction)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.
-
In Situ Formation of Crotonaldehyde: Cool the flask in an ice bath. Slowly add acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in-situ aldol condensation to form crotonaldehyde. This slow addition at low temperature helps to control the exothermic reaction and minimize polymerization.
-
Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture, which acts as a Lewis acid catalyst.
-
Reaction: Heat the reaction mixture to reflux for several hours.
-
Work-up and Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid, liberating the free 2-methylquinoline.
-
Isolation by Steam Distillation: Perform a steam distillation of the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with the water.
-
Extraction: Separate the organic layer from the distillate and extract the aqueous layer with chloroform to recover any dissolved product.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-methylquinoline. Further purification can be achieved by distillation.
Visualization of Reaction Pathways
The following diagram illustrates the logical relationship between the reaction conditions and the formation of the desired quinoline product versus the common side products in the Skraup-Doebner-von Miller synthesis.
Caption: Reaction pathways in the Skraup-Doebner-von Miller synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for improved yield of 1,6-naphthyridines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the improved yield of 1,6-naphthyridines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 1,6-naphthyridines, offering potential solutions and optimization strategies.
Issue 1: Low or No Product Yield
Question: I am performing a 1,6-naphthyridine synthesis and observing very low or no formation of the desired product. What are the potential causes and how can I improve the yield?
Answer: Low or no product yield in 1,6-naphthyridine synthesis can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with starting materials. Here are key areas to investigate for yield improvement:
-
Reaction Conditions:
-
Temperature: The optimal temperature is highly dependent on the specific synthetic route. For instance, some Friedländer reactions for related naphthyridines proceed efficiently at 50°C in water with a suitable catalyst, while others may require higher temperatures.[1] It is advisable to screen a range of temperatures to find the ideal conditions for your specific substrates.
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Solvent: The choice of solvent can significantly influence the reaction rate and yield. While traditional methods often employ organic solvents, greener alternatives like water have demonstrated high yields under certain catalytic conditions.[2][3] For acid-mediated intramolecular Friedel–Crafts reactions, a remarkable solvent effect has been observed, with solvents like DMSO, acetone, and acetonitrile sometimes hindering the reaction.[4]
-
Reaction Time: The reaction may not have reached completion. Monitor the progress using an appropriate technique, such as Thin Layer Chromatography (TLC), and consider extending the reaction time if starting materials are still present.
-
-
Catalyst Selection and Concentration:
-
The catalyst plays a crucial role in many synthetic pathways. For example, in the Friedländer synthesis of related 1,8-naphthyridines, choline hydroxide has been shown to be a superior catalyst compared to other common bases.[2][3] For syntheses involving nitrile hydration, a platinum hydride-based catalyst has been used effectively.[5] The concentration of the catalyst can also be critical and may require optimization.
-
-
Purity of Starting Materials:
-
Impurities in the starting materials can interfere with the reaction, leading to the formation of side products and a lower yield of the desired 1,6-naphthyridine.[6] Ensure the purity of your reactants, such as the aminopyridine derivative and the carbonyl compound, before starting the reaction.
-
Issue 2: Formation of Multiple Products and Poor Regioselectivity
Question: My reaction is producing a mixture of isomers, leading to difficult purification and a reduced yield of the target 1,6-naphthyridine. How can I control the regioselectivity?
Answer: Poor regioselectivity is a common challenge, particularly when using unsymmetrical ketones in reactions like the Friedländer annulation. Here are some strategies to improve the regioselectivity:
-
Catalyst Selection: Certain catalysts can favor the formation of a specific regioisomer. For instance, in the synthesis of related 1,8-naphthyridines, the bicyclic amine catalyst TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been reported to provide high regioselectivity for the 2-substituted product.[6]
-
Slow Addition of Reactants: In some cases, the slow addition of one of the reactants, such as the methyl ketone in a Friedländer reaction, can significantly improve regioselectivity.[6]
-
Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable product, thus improving regioselectivity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 1,6-naphthyridines.
Question 1: What are the most common synthetic routes to prepare the 1,6-naphthyridine scaffold?
Answer: Several synthetic strategies exist for the construction of the 1,6-naphthyridine core. Some of the most common include:
-
Skraup Reaction: This method typically involves the reaction of an aminopyridine with a glycerol derivative in the presence of an oxidizing agent and sulfuric acid.[7] Refinements of this reaction have led to modest yields of 1,6-naphthyridine.[7]
-
Friedländer Annulation: This is a versatile method for synthesizing quinolines and related azaheterocycles, including naphthyridines. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4][8]
-
Intramolecular Cyclization of 4-(arylamino)nicotinonitriles: Acid-mediated intramolecular Friedel–Crafts type reactions of 4-(arylamino)nicotinonitriles can provide fused polycyclic 1,6-naphthyridin-4-amines in good to excellent yields.[4]
-
Tandem Nitrile Hydration/Cyclization: A newer approach involves a tandem nitrile hydration and cyclization procedure to access 1,6-naphthyridine-5,7-diones under mild conditions.[5]
Question 2: How can I purify my crude 1,6-naphthyridine product effectively?
Answer: The purification of 1,6-naphthyridines and their intermediates is typically achieved through standard laboratory techniques such as recrystallization and column chromatography.[9][10]
-
Recrystallization: This is a common method for purifying solid products. The choice of solvent is crucial and often involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, followed by cooling to induce crystallization. A solvent system like benzene-hexane or dioxane-ethanol has been used for related naphthyridine derivatives.[9]
-
Column Chromatography: This technique is used to separate the desired product from impurities and side products. A silica gel stationary phase is commonly used, with an eluent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate) to achieve separation.[9][10] The fractions are typically monitored by TLC to identify and combine the pure product.
Question 3: Are there any "green" or environmentally friendly methods for synthesizing 1,6-naphthyridines?
Answer: Yes, there is a growing interest in developing more environmentally benign synthetic methods. For the related 1,8-naphthyridines, a gram-scale synthesis has been reported using water as the solvent and an inexpensive, biocompatible ionic liquid as a catalyst.[2][3] This approach avoids the use of harsh reaction conditions, organic solvents, and expensive metal catalysts.[2][3] Catalyst-free, one-pot, pseudo-five-component synthesis in water has also been reported for the preparation of 1,2-dihydro[2][7]naphthyridines.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Friedländer-type Synthesis of a Naphthyridine Derivative.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | None | Acetone | RT | No Product | [2] |
| 2 | Choline Hydroxide | Acetone | RT | 52 | [2] |
| 3 | Choline Hydroxide | Water | 50 | 99 | [2][3] |
| 4 | NaOH | Water | 50 | Lower than ChOH | [2] |
| 5 | KOH | Water | 50 | Lower than ChOH | [2] |
Table 2: Effect of Different Acids on the Yield of a Fused Polycyclic 1,6-Naphthyridin-4-amine.
| Entry | Acid | Solvent | Time (h) | Yield (%) | Reference |
| 1 | CF₃SO₃H | None | 0.5 | 84 | [4] |
| 2 | H₂SO₄ | None | 0.5 | 82 | [4] |
| 3 | CF₃SO₃H | DCM | 0.5 | Comparable to neat | [4] |
| 4 | H₂SO₄ | DCM | 0.5 | 89 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines via Friedel-Crafts Annulation [4]
-
To a solution of the 4-(arylamino)nicotinonitrile precursor in an appropriate solvent (e.g., DCM), add the acid catalyst (e.g., CF₃SO₃H or H₂SO₄) at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 0.5 - 4 hours), monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into an ice-water mixture.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.
Protocol 2: General Procedure for the Purification of 1,6-Naphthyridine Derivatives by Column Chromatography [9][10]
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude 1,6-naphthyridine product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of appropriate polarity (e.g., a gradient of hexane/ethyl acetate).
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Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 1,6-naphthyridine.
Visualizations
Caption: General workflow for the purification of 1,6-naphthyridines.
Caption: Troubleshooting logic for low yield in 1,6-naphthyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. acs.org [acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 1,6-Naphthyridine-5-carboxylic Acid for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,6-Naphthyridine-5-carboxylic acid in biological assays.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution upon addition to aqueous assay buffer.
-
Possible Cause: The aqueous solubility of this compound is exceeded when the concentrated stock solution (likely in an organic solvent like DMSO) is diluted into the aqueous buffer.
-
Solutions:
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Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay to a level below its aqueous solubility limit.
-
Optimize Stock Solution Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay buffer. This can sometimes prevent immediate precipitation.
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pH Adjustment: As an acidic compound, the solubility of this compound is expected to increase at a higher pH.[1][2][3][4][5] Consider increasing the pH of your assay buffer, if compatible with your experimental system.
-
Utilize Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent into your final assay buffer can increase the solubility of your compound.[6][7][8]
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Employ Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization by forming micelles that encapsulate the compound.[7][9]
-
Use Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[6][8][10][11][12]
-
Issue 2: Inconsistent results or low signal in biological assays.
-
Possible Cause: Poor solubility may lead to an inaccurate concentration of the compound in the assay, resulting in unreliable data. The compound may be precipitating over the course of the experiment.
-
Solutions:
-
Confirm Solubility under Assay Conditions: Before conducting the full assay, perform a simple solubility test. Prepare the compound at the desired final concentration in the assay buffer and visually inspect for precipitation over a time course that mimics your experiment.
-
Filter Solutions: After preparing your dosing solutions, filter them through a 0.22 µm filter to remove any undissolved particles before adding them to the assay.
-
Re-evaluate Solubilization Strategy: If you are already using a solubilization method, it may not be sufficient. Consider trying an alternative or a combination of approaches (e.g., pH adjustment combined with a co-solvent).
-
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility?
A1: this compound has a planar, aromatic naphthyridine core, which can lead to strong crystal lattice energy and thus, low aqueous solubility. The presence of the carboxylic acid group makes the molecule acidic, and its solubility is therefore highly dependent on the pH of the solution.[1][2][3][4][5]
Q2: What is the best initial approach to solubilize this compound?
A2: The recommended starting point is to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[13] From this stock, you can perform serial dilutions into your aqueous assay buffer.
Q3: How can I determine the optimal pH for solubilizing my compound?
A3: You can perform a pH-solubility profile. This involves preparing a series of buffers at different pH values and determining the concentration of the dissolved compound in each. Generally, for a carboxylic acid, the solubility will increase as the pH rises above its pKa.[2][3]
Q4: Are there any concerns with using co-solvents or surfactants in my assay?
A4: Yes, while effective at improving solubility, co-solvents and surfactants can interfere with biological assays. It is crucial to run appropriate vehicle controls to ensure that the chosen excipient at its final concentration does not affect the biological system being studied.
Q5: What is salt formation and can it be used for this compound?
A5: Salt formation is a common technique to improve the solubility of ionizable drugs.[14][15][16][17][18] For this compound, reacting the carboxylic acid with a suitable base can form a more soluble salt.[17] This is often done during the drug development process to create a more soluble solid form of the active pharmaceutical ingredient (API).[14][15]
Data Presentation
Table 1: Effect of pH on the Aqueous Solubility of this compound (Hypothetical Data)
| pH | Solubility (µg/mL) |
| 5.0 | 5 |
| 6.0 | 15 |
| 7.0 | 50 |
| 7.4 | 85 |
| 8.0 | 250 |
Table 2: Influence of Co-solvents on the Apparent Solubility of this compound in pH 7.4 Buffer (Hypothetical Data)
| Co-solvent | Concentration (%) | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | 85 | 1.0 |
| Ethanol | 1 | 120 | 1.4 |
| Ethanol | 5 | 350 | 4.1 |
| PEG-400 | 1 | 150 | 1.8 |
| PEG-400 | 5 | 500 | 5.9 |
Table 3: Effect of Cyclodextrins on the Apparent Solubility of this compound in pH 7.4 Buffer (Hypothetical Data)
| Cyclodextrin | Concentration (mM) | Apparent Solubility (µg/mL) | Fold Increase |
| None | 0 | 85 | 1.0 |
| HP-β-CD | 5 | 250 | 2.9 |
| HP-β-CD | 10 | 600 | 7.1 |
| SBE-β-CD | 5 | 300 | 3.5 |
| SBE-β-CD | 10 | 850 | 10.0 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh a desired amount of this compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure all solid has dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with varying pH values (e.g., from pH 4 to 8).
-
Add an excess amount of solid this compound to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Protocol 3: Co-solvent Solubility Enhancement
-
Prepare a high-concentration stock solution of this compound in 100% of the chosen co-solvent (e.g., ethanol).
-
Prepare a series of aqueous buffers (at the desired pH) containing different percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10%).
-
Add a small, fixed volume of the stock solution to each of the co-solvent-containing buffers.
-
Observe for any precipitation immediately and after a defined period (e.g., 1 hour) at the intended assay temperature.
-
For quantitative analysis, follow steps 2-6 of Protocol 2 using the co-solvent buffers.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rjpdft.com [rjpdft.com]
Technical Support Center: Regioselective Functionalization of the 1,6-Naphthyridine Ring
Welcome to the technical support center for the regioselective functionalization of the 1,6-naphthyridine scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during synthesis and modification of this important heterocyclic motif.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving regioselective functionalization on a pre-formed 1,6-naphthyridine ring?
A1: The most common and effective strategies rely on activating the 1,6-naphthyridine core for transition metal-catalyzed cross-coupling reactions or direct C-H functionalization. Key approaches include:
-
Halogenation followed by Cross-Coupling: Introduction of a halogen (I, Br, Cl) at a specific position serves as a synthetic handle for subsequent reactions like Suzuki, Negishi, Buchwald-Hartwig, and Sonogashira couplings.[1][2] The choice of halogen and catalyst system is crucial for success.
-
Activation via Triflation: For 1,6-naphthyridine-ones or -diones, conversion of the hydroxyl groups to triflates (OTf) creates excellent electrophilic sites for coupling reactions.[3] This method is often milder than traditional chlorination.[3]
-
Direct C-H Activation/Functionalization: This modern approach avoids pre-functionalization by directly activating a C-H bond, typically with a transition metal catalyst like rhodium or palladium.[4] Regioselectivity is often controlled by directing groups or the inherent electronic properties of the ring.[5]
-
Metal-Catalyzed Cross-Coupling with Organometallics: Cobalt-catalyzed cross-couplings have proven effective for functionalizing various halogenated naphthyridines with both alkyl and aryl Grignard and organozinc reagents.[1]
Q2: Which positions on the 1,6-naphthyridine ring are most susceptible to nucleophilic or electrophilic attack?
A2: The electronic landscape of the 1,6-naphthyridine ring, with its two electron-deficient pyridine rings, dictates its reactivity.
-
Electrophilic Attack: The ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. If forced under harsh conditions, substitution patterns can be complex, and N-oxidation is a common side reaction.[6]
-
Nucleophilic Attack: The positions ortho and para to the ring nitrogens (C2, C4, C5, C7) are electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group (like a halogen) is present at these positions.
-
C-H Functionalization: The regioselectivity of metal-catalyzed C-H functionalization is highly dependent on the catalyst, directing group, and reaction conditions.[4][5] Without a directing group, selectivity can be challenging to control.
Q3: What are the most common side reactions to watch for during cross-coupling reactions on a halo-1,6-naphthyridine?
A3: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex product mixtures. Common issues include:
-
Dehalogenation: Reductive removal of the halogen atom to yield the parent C-H bond is a frequent problem, particularly in palladium-catalyzed reactions.[6]
-
Homocoupling: The coupling of two molecules of the organometallic reagent or two molecules of the halo-naphthyridine can lead to symmetrical biaryl byproducts.[6]
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid or ester can react with solvent or trace water to be replaced by a hydrogen atom before catalytic turnover.[6]
Troubleshooting Guides
Problem 1: My metal-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi) has low or no yield.
This is a common issue when working with electron-deficient N-heterocycles. The following flowchart provides a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Problem 2: I am observing poor regioselectivity in the functionalization of a di-halo-1,6-naphthyridine.
Achieving selective mono-functionalization requires exploiting differences in the reactivity of the halogenated positions.
-
Initial Assessment: Determine the electronic and steric environment of each halogen. Halogens at positions C2, C4, C5, and C7 have different reactivity profiles.
-
Strategy 1: Exploit Differential Reactivity: If one position is significantly more reactive (e.g., an iodo vs. a chloro substituent), a milder catalytic system can often selectively functionalize the more reactive site. For instance, a Pd-catalyzed Negishi coupling can selectively react at an iodo-position, leaving a chloro-position untouched for a subsequent, more forcing reaction.[1]
-
Strategy 2: Stepwise Catalyst Systems: A powerful technique involves using two different metal catalysts sequentially. For a 1-chloro-4-iodo-2,7-naphthyridine (a related isomer), a Pd-catalyzed Negishi coupling first functionalizes the iodo position, followed by a Co-catalyzed coupling to functionalize the remaining chloro position, achieving excellent regioselectivity.[1] This principle can be adapted for di-halo-1,6-naphthyridines.
-
Strategy 3: Modify Steric Hindrance: If electronic differentiation is minimal, consider using bulky ligands on your catalyst or bulky organometallic reagents. These may preferentially react at the less sterically hindered halogen position.
Problem 3: My attempt at direct C-H activation is failing or non-selective.
Direct C-H activation on N-heterocycles is powerful but sensitive to multiple parameters.
-
Directing Group (DG): Is a directing group present on the ring? The absence of a DG often leads to poor reactivity or selectivity.[5] If possible, install a removable directing group to guide the catalyst to the desired C-H bond.
-
Catalyst and Oxidant: The choice of metal (Pd, Rh, Ru, Co) is critical.[4][7] For Rh(III) catalysis, for example, a co-catalyst or oxidant like AgSbF₆ or Cu(OAc)₂ is often required to generate the active catalytic species.[8]
-
Solvent and Additives: These can have a profound impact. Protic solvents may interfere with the catalyst, while coordinating solvents can inhibit catalysis. Acidic or basic additives can modulate the reactivity of the substrate and catalyst. Screen a range of solvents (e.g., DCE, MeCN, t-AmylOH) and additives.[5]
-
Temperature: C-H activation often requires elevated temperatures to proceed, but excessively high temperatures can lead to catalyst decomposition or reduced selectivity. An optimization screen is recommended.
Quantitative Data Summary
The choice of catalyst and organometallic reagent significantly impacts the efficiency of cross-coupling reactions on halogenated naphthyridines. The following table summarizes results from cobalt-catalyzed reactions on various iodo-naphthyridine substrates, demonstrating the versatility of this approach.
| Entry | Substrate | Organozinc Reagent | Catalyst System | Yield (%) | Reference |
| 1 | 4-Iodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl | 5% CoCl₂·2LiCl, 50% HCO₂Na | 80 | [1] |
| 2 | 4-Iodo-1,5-naphthyridine | p-NCC₆H₄ZnCl | 5% CoCl₂·2LiCl, 50% HCO₂Na | 83 | [1] |
| 3 | 4-Iodo-1,5-naphthyridine | 2-Thienyl-ZnCl | 5% CoCl₂·2LiCl, 50% HCO₂Na | 73 | [1] |
| 4 | 8-Iodo-1,6-naphthyridine | p-Me₂NC₆H₄ZnCl | 5% CoCl₂·2LiCl, 50% HCO₂Na | 65 | [1] |
| 5 | 2,4-Diiodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl (2.2 eq) | 5% CoCl₂·2LiCl, 50% HCO₂Na | 75 (bis-arylated) | [1] |
Key Experimental Protocols
Protocol 1: Cobalt-Catalyzed Arylation of 8-Iodo-1,6-naphthyridine[1]
This protocol details the cross-coupling of an iodo-naphthyridine with an arylzinc reagent.
Caption: Experimental workflow for Co-catalyzed cross-coupling.
-
Reagent Preparation: Prepare the arylzinc chloride reagent by standard methods (e.g., from the corresponding aryl halide and activated zinc).
-
Reaction Setup (under Argon): In a flame-dried Schlenk flask, add CoCl₂·2LiCl (5 mol%) and sodium formate (50 mol%).
-
Add a solution of the 8-iodo-1,6-naphthyridine (1.0 equiv) in anhydrous THF.
-
Slowly add the solution of the arylzinc chloride (1.1–1.3 equiv) at room temperature (25 °C).
-
Reaction Execution: Stir the mixture at 25 °C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2–4 hours).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate or CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired functionalized 1,6-naphthyridine.
Protocol 2: One-Pot Ditriflation and Regioselective Substitution of 1,6-Naphthyridine-5,7-dione[3]
This protocol describes the activation of a dione intermediate and its subsequent regioselective functionalization.
-
Activation (Ditriflation): To a solution of the 1,6-naphthyridine-5,7-dione (1.0 equiv) in an anhydrous, non-protic solvent (e.g., CH₂Cl₂ or DCE), add a base such as pyridine or DIPEA (2.2 equiv). Cool the mixture to 0 °C.
-
Add triflic anhydride (Tf₂O) (2.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete formation of the bench-stable 5,7-ditriflate intermediate. Do not isolate the intermediate.
-
Nucleophilic Substitution (at C7): Cool the reaction mixture containing the ditriflate to 0 °C. Add the desired nucleophile (e.g., a primary or secondary amine for amination, 1.5-2.0 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until the mono-substituted product (7-amino-5-triflyl-1,6-naphthyridine) is formed.
-
Workup and Purification: Quench the reaction with water or saturated NaHCO₃. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product via column chromatography.
-
Further Functionalization (at C5): The remaining C5-triflate on the purified product can be used as a handle for a subsequent transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Negishi) under standard conditions to achieve di-functionalization.[3]
References
- 1. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rh(III)-catalyzed C-H activation and double directing group strategy for the regioselective synthesis of naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 1,6-Naphthyridine-5-carboxylic Acid and Other Privileged Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 1,6-naphthyridine-5-carboxylic acid scaffold against other prominent kinase inhibitor scaffolds, namely quinazoline and indole. The analysis is based on publicly available experimental data to inform scaffold selection in drug discovery programs.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. At the core of these inhibitors lies a privileged scaffold, a structural framework that binds to the ATP-binding site of kinases. The choice of scaffold is a pivotal decision in drug design, influencing potency, selectivity, and pharmacokinetic properties. This guide focuses on the this compound scaffold and compares it with the well-established quinazoline and indole scaffolds.
Quantitative Performance Data of Exemplar Inhibitors
The following tables summarize the biochemical potency (IC50) of representative kinase inhibitors based on the 1,6-naphthyridine, quinazoline, and indole scaffolds against two key cancer targets: c-Met and CDK5. It is important to note that the data is compiled from various sources, and experimental conditions may differ.
Table 1: Comparison of Biochemical Potency (IC50) Against c-Met Kinase
| Scaffold | Exemplar Compound | c-Met IC50 (nM) | Reference |
| 1,6-Naphthyridine | Compound 22a (quinazoline-based 1,6-naphthyridinone) | 9.0 | [1] |
| 1,6-Naphthyridine | Compound 23a (1,6-naphthyridinone derivative) | 7.1 | [2] |
| 1,6-Naphthyridine | Imidazo[4,5-h][3][4]naphthyridin-2(3H)-one derivative 2t | 2600 | [5] |
| Quinazoline | Cabozantinib (XL184) | 1.3 | [6] |
| Quinazoline | Compound 13b | 20 | [6] |
| Quinazoline | Compound 6 (4-phenoxyquinazoline) | 137.4 | [7] |
| Indole | Indo5 | 14.37 | [5] |
| Indole | A morpholino-indole derivative | 7 | [8] |
| Indole | An anilino-indole derivative | 18 | [8] |
Table 2: Comparison of Biochemical Potency (IC50) Against CDK5 Kinase
| Scaffold | Exemplar Compound | CDK5 IC50 (nM) | Reference |
| 1,6-Naphthyridine | Representative compounds from patent WO 2021/067569 A1 | <10 (Class A) | [9] |
| Quinazoline | JMV5884 (Quinazolinone analog) | 7600 | [10] |
| Quinazoline | JMV5735 (Quinazolinone analog) | 9350 | [10] |
| Indole | Kassis et al. reported CDK5 inhibitors | Data not specified | [11] |
| Purine (comparator) | Roscovitine | 200-500 | [12] |
Table 3: Kinase Selectivity Profile of Exemplar Inhibitors
| Scaffold | Exemplar Compound | Primary Target(s) | Selectivity Notes | Reference |
| 1,6-Naphthyridine | Compound 4r | c-Met | Highly selective against VEGFR-2. | [6] |
| 1,6-Naphthyridine | Compound 23a | c-Met | 3226-fold selectivity over VEGFR-2. | [2] |
| Quinazoline | Lapatinib | EGFR, HER2 | Pan-HER inhibitor. | [13] |
| Quinazoline | Compound 5j | Mutant EGFR | 17- and 52-fold improved selectivity for EGFR L858R/T790M over wild-type EGFR and HER2, respectively. | [13] |
| Indole | BIX 02565 | RSK | Optimized for kinase selectivity. | [14] |
Table 4: Pharmacokinetic Properties of Exemplar Inhibitors
| Scaffold | Exemplar Compound | Property | Value | Species | Reference |
| 1,6-Naphthyridine | Compound 22a | Oral Bioavailability (F) | 42% | Not specified | [1] |
| 1,6-Naphthyridine | Compound 23a | Oral Bioavailability (F) | 57.7% | Not specified | [2] |
| Quinazoline | S1 (quinazoline derivative) | Distribution | Widely distributed, high concentration in liver and kidney. | Rat | [3] |
| Quinazoline | S2 (quinazoline derivative) | Distribution | Widely distributed, high concentration in liver and kidney. | Rat | [3] |
| Indole | Not specified | General | Generally good bioavailability and pharmacokinetic profiles. | Not specified | [8] |
Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting their biological effects.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][15] These pathways are integral to cell proliferation, survival, migration, and invasion, and their aberrant activation is a key driver in many cancers.
CDK5 Signaling Pathway
Cyclin-dependent kinase 5 (CDK5) is a unique member of the CDK family, primarily active in post-mitotic neurons. Its activity is dependent on association with its regulatory partners, p35 or p39.[9] Dysregulation of CDK5 activity has been implicated in neurodegenerative diseases and cancer.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate kinase inhibitors. Specific parameters may need to be optimized for individual kinases and compounds.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Activity Assay (Western Blot)
This method assesses the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
PVDF membrane
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO for a specified time.
-
If applicable, stimulate the signaling pathway to induce substrate phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody (phospho-specific) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Strip the membrane and re-probe with the total substrate antibody and a loading control (e.g., β-actin) for normalization.
-
Quantify band intensities to determine the extent of phosphorylation inhibition.
-
Conclusion
The 1,6-naphthyridine scaffold represents a promising and versatile core for the design of potent and selective kinase inhibitors. The available data suggests that derivatives of this scaffold can achieve nanomolar potency against key oncology targets such as c-Met and CDK5. When compared to the well-established quinazoline and indole scaffolds, 1,6-naphthyridine derivatives demonstrate competitive inhibitory activity and, in some cases, superior selectivity. The unique structural features of the 1,6-naphthyridine core may provide opportunities for developing inhibitors with novel intellectual property and improved pharmacological profiles. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative advantages of this scaffold in kinase inhibitor drug discovery.
References
- 1. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new MET inhibitors with 1,6-naphthyridinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Click chemistry for improvement in selectivity of quinazoline-based kinase inhibitors for mutant epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole RSK inhibitors. Part 2: optimization of cell potency and kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Validating Target Engagement of 1,6-Naphthyridine-5-Carboxylic Acid Inhibitors Against HIV-1 Integrase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of 1,6-naphthyridine-5-carboxylic acid derivatives as inhibitors of HIV-1 integrase. Objective evaluation of on-target effects is a critical step in the preclinical development of novel antiretroviral therapeutics. Here, we compare the performance of the 1,6-naphthyridine inhibitor, L-870,810, against other established integrase strand transfer inhibitors (INSTIs) and detail the experimental frameworks for robust target validation.
Introduction to 1,6-Naphthyridine Inhibitors of HIV-1 Integrase
The this compound scaffold has emerged as a promising pharmacophore in the development of antiretroviral drugs. A key target for these compounds is the HIV-1 integrase, a viral enzyme essential for the replication of HIV-1.[1] Integrase facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[2] The 1,6-naphthyridine inhibitors, such as L-870,810, specifically inhibit the strand transfer step, thereby preventing the integration of the viral genome and halting viral replication.[1]
Comparative Analysis of HIV-1 Integrase Inhibitors
The efficacy of HIV-1 integrase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes the performance of L-870,810, a representative 1,6-naphthyridine inhibitor, in comparison to other approved integrase inhibitors.
| Inhibitor Class | Compound | Biochemical IC50 (Strand Transfer Assay) | Cellular EC50 (Antiviral Activity) |
| 1,6-Naphthyridine | L-870,810 | ~20 nM[3] | Potent antiviral activity[1] |
| N-methylpyrimidinone | Raltegravir | 2 - 7 nM[4] | 19 - 31 nM[4] |
| Quinolone | Elvitegravir | 0.7 nM[5] | 0.1 - 1.3 nM[6][7] |
| Carbamoyl Pyridone | Dolutegravir | High potency[8] | High potency[8] |
Key Methodologies for Target Engagement Validation
Two primary approaches are utilized to validate the engagement of 1,6-naphthyridine inhibitors with HIV-1 integrase: biochemical assays and cellular assays.
Biochemical Strand Transfer Assay
This in vitro assay directly measures the ability of an inhibitor to block the strand transfer activity of recombinant HIV-1 integrase.
Experimental Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant HIV-1 integrase, a pre-processed DNA substrate mimicking the viral DNA end, and a target DNA substrate.
-
Inhibitor Addition: The 1,6-naphthyridine inhibitor (e.g., L-870,810) is added to the reaction mixture at varying concentrations.
-
Incubation: The reaction is incubated at 37°C to allow for the strand transfer reaction to occur.
-
Quenching and Analysis: The reaction is stopped, and the products are separated by gel electrophoresis.
-
Quantification: The amount of strand transfer product is quantified to determine the IC50 value of the inhibitor.
Cellular Target Engagement Assays
Cellular assays confirm that the inhibitor can penetrate the cell membrane and engage with the HIV-1 integrase in a physiological context.
This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication, in infected cells.
Experimental Protocol:
-
Cell Infection: A permissive cell line (e.g., MT-4 cells) is infected with a laboratory-adapted strain of HIV-1.
-
Inhibitor Treatment: The infected cells are treated with serial dilutions of the 1,6-naphthyridine inhibitor.
-
Culture: The cells are cultured for a period of 3-5 days to allow for viral replication.
-
Supernatant Collection: The cell culture supernatant is collected.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
EC50 Determination: The EC50 value is calculated as the concentration of the inhibitor that reduces p24 production by 50%.[6]
CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. This label-free method can be adapted to a microplate format for higher throughput.[9][10]
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with the 1,6-naphthyridine inhibitor or a vehicle control.
-
Heat Challenge: The treated cells are subjected to a temperature gradient.
-
Cell Lysis and Protein Separation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble integrase remaining at each temperature is quantified by a detection method such as Western blotting or AlphaScreen.[9]
-
Melting Curve Analysis: A melting curve is generated by plotting the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Key Pathways and Workflows
Conclusion
The validation of target engagement is a cornerstone of modern drug discovery. For this compound inhibitors of HIV-1 integrase, a multi-faceted approach combining biochemical and cellular assays provides the most robust evidence of on-target activity. The data presented in this guide demonstrate that these compounds are potent inhibitors of HIV-1 integrase, and the detailed protocols provide a framework for their continued evaluation and development as next-generation antiretroviral agents.
References
- 1. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 Integrase Strand Transfer Inhibitors Stabilize an Integrase-Single Blunt-Ended DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. hivclinic.ca [hivclinic.ca]
- 8. Dolutegravir: clinical efficacy and role in HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling of 1,6-Naphthyridine Derivatives Against a Kinase Panel: A Comparative Guide
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases implicated in various diseases. This guide provides a comparative analysis of the selectivity profiles of several 1,6-naphthyridine-based kinase inhibitors against comprehensive kinase panels. The performance of these compounds is compared with established alternative inhibitors, supported by experimental data and detailed methodologies.
I. Comparative Kinase Selectivity Profiles
This section presents the kinase selectivity data for representative 1,6-naphthyridine derivatives and their corresponding comparator compounds. The data is organized by the primary kinase target.
Cyclin-Dependent Kinase 5 (CDK5) Inhibition
1,6-Naphthyridine Derivative: GFB-12811 is a highly selective CDK5 inhibitor based on a substituted 1,6-naphthyridine core.[1][2] It has been investigated for its therapeutic potential in autosomal dominant polycystic kidney disease (ADPKD).[2]
Comparator: Roscovitine (Seliciclib) is a well-characterized purine analog that acts as a selective inhibitor of several cyclin-dependent kinases.[3][4][5][6][7]
Data Summary:
| Kinase | GFB-12811 (IC50, nM) | Roscovitine (IC50, µM) |
| CDK5/p25 | 2.3 [1] | 0.16 [3] |
| CDK1/cyclin B | >10,000 | 0.65[3] |
| CDK2/cyclin A | >10,000 | 0.7[3] |
| CDK2/cyclin E | >10,000 | 0.7[3] |
| CDK4/cyclin D1 | >10,000 | >100 |
| CDK6/cyclin D3 | >10,000 | >100 |
| CDK7/cyclin H | >10,000 | - |
| CDK9/cyclin T1 | >10,000 | - |
Note: A comprehensive kinase panel screening for GFB-12811 revealed high selectivity for CDK5 over other kinases.[2]
c-Met Kinase Inhibition
1,6-Naphthyridine Derivative: Compound 4r is a novel N-substituted-3-phenyl-1,6-naphthyridinone derivative identified as a potent and selective type II c-Met kinase inhibitor.[8][9]
Comparator: Cabozantinib is an FDA-approved multi-kinase inhibitor that targets c-Met, VEGFR2, RET, and other tyrosine kinases.[9][10][11][12]
Data Summary:
| Kinase | Compound 4r (IC50, nM) | Cabozantinib (IC50, nM) |
| c-Met | 1.8 | 1.3 |
| VEGFR2 | >10,000 | 8.0 |
| KDR (VEGFR2) | - | 0.035 (in another study) |
| RET | - | 4.0 |
| KIT | - | 4.6 |
| AXL | - | 7.0 |
| FLT3 | - | 12.0 |
Note: Compound 4r demonstrated high selectivity for c-Met over VEGFR2, a key feature distinguishing it from the multi-targeted profile of Cabozantinib.[8][9]
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
1,6-Naphthyridine Derivative: Compound 19g is a 1,6-naphthyridine-2-one derivative developed as a potent and selective inhibitor of FGFR4 for the potential treatment of colorectal cancer.[13] Another series of 1,6-naphthyridin-2(1H)-one derivatives also yielded potent and selective FGFR4 inhibitors, such as compound A34.[14]
Comparator: BLU-554 (Fisogatinib) is a highly selective, irreversible inhibitor of FGFR4 that has been evaluated in clinical trials for hepatocellular carcinoma (HCC).[15][16][17][18][19]
Data Summary:
| Kinase | Compound 19g (% inhibition @ 1 µM) | BLU-554 (Fisogatinib) (IC50, nM) |
| FGFR4 | >95% | 5 [17] |
| FGFR1 | <10% | 624[15] |
| FGFR2 | <10% | 1202[15] |
| FGFR3 | <10% | 2203[15] |
Note: Kinome scan profiling of a related 2,6-naphthyridine analog (compound 11) showed high selectivity for FGFR4 over other FGFR family members.[20] BLU-554 demonstrates exceptional selectivity for FGFR4 within the FGFR family and across the broader kinome.[16]
Casein Kinase 2 (CK2) Inhibition
1,6-Naphthyridine Derivative: Compound 2 is a naphthyridine-based inhibitor designed as a highly selective chemical probe for CK2.[21][22][23][24][25]
Comparator: CX-4945 (Silmitasertib) is a first-in-class, orally bioavailable CK2 inhibitor that has been evaluated in clinical trials for various cancers.[26][27][28][29][30]
Data Summary (KINOMEscan data, % of control @ 1 µM):
| Kinase | Compound 2 | CX-4945 (Silmitasertib) |
| CSNK2A1 (CK2α) | <1 | <1 |
| CSNK2A2 (CK2α') | <1 | <1 |
| PIM1 | >50 | <10 |
| PIM2 | >50 | <10 |
| PIM3 | >50 | <10 |
| HIPK2 | >50 | <10 |
| DYRK1A | >50 | <20 |
| CLK2 | >50 | <10 |
| FLT3 | >50 | <10 |
Note: KINOMEscan data for Compound 2 demonstrated exquisite selectivity for CK2, with minimal off-target binding at 1 µM.[21] In contrast, CX-4945 shows activity against several other kinases, including PIM, HIPK, and DYRK families.[26][27]
II. Experimental Protocols
Detailed methodologies for the key kinase profiling assays cited in this guide are provided below.
Radiometric Kinase Assay (HotSpot™ Assay)
This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a kinase-specific substrate.[31][32]
Protocol:
-
Reaction Setup: Kinase reactions are set up in a 96-well plate. Each well contains the kinase, a specific substrate (peptide or protein), assay buffer, and the test compound at various concentrations (or DMSO as a vehicle control).
-
Initiation: The reaction is initiated by the addition of a solution containing MgCl₂ and [γ-³³P]ATP.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination and Capture: The reaction is stopped by spotting the reaction mixture onto a phosphocellulose filter mat (e.g., P81 paper). The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.[33]
-
Detection: The amount of radioactivity incorporated into the substrate on the filter mat is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to the DMSO control. IC₅₀ values are determined by fitting the data to a dose-response curve.
Luminescence-Based Kinase Assay (ADP-Glo™ Assay)
This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction:
-
Set up the kinase reaction in a multi-well plate (e.g., 96- or 384-well) by combining the kinase, substrate, ATP, and the test compound in a suitable kinase reaction buffer.
-
Incubate the reaction at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP, and a luciferase/luciferin mixture that produces light in the presence of ATP.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Detection:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control wells.
-
Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.
-
III. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Caption: Simplified c-Met Signaling Pathway and Point of Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agscientific.com [agscientific.com]
- 6. Roscovitine | Cell Signaling Technology [cellsignal.com]
- 7. Roscovitine targets, protein kinases and pyridoxal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cabozantinib Resolves Bone Scans in Tumor-Naïve Mice Harboring Skeletal Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Antitumor effects of the multi-target tyrosine kinase inhibitor cabozantinib: a comprehensive review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. media.ilc-congress.eu [media.ilc-congress.eu]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. News - fisogatinib (BLU-554) - LARVOL VERI [veri.larvol.com]
- 19. A comprehensive overview of selective and novel fibroblast growth factor receptor inhibitors as a potential anticancer modality [hrcak.srce.hr]
- 20. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Probe CX-4945 | Chemical Probes Portal [chemicalprobes.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. landing.reactionbiology.com [landing.reactionbiology.com]
- 32. reactionbiology.com [reactionbiology.com]
- 33. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Landscape of 1,6-Naphthyridine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors targeting a range of protein kinases implicated in cancer and other diseases. While on-target efficacy is a primary goal, a thorough understanding of off-target effects is critical for predicting potential toxicities and identifying opportunities for drug repurposing. This guide provides a comparative analysis of the off-target profiles of three exemplary 1,6-naphthyridine-based inhibitors: the FGFR4 inhibitor 19g, the c-Met inhibitor 4r, and the FGFR4 inhibitor A34.
Executive Summary
This guide summarizes the available quantitative data on the on-target and off-target activities of three distinct 1,6-naphthyridine-based kinase inhibitors. The selectivity of these compounds is compared, highlighting their potential for both therapeutic efficacy and off-target liabilities. Detailed experimental protocols for key assays used in off-target assessment are provided to facilitate the design and interpretation of similar studies. Furthermore, signaling pathway diagrams and experimental workflows are visualized to provide a clear conceptual framework for understanding the broader biological context of these inhibitors.
Comparison of Inhibitor Selectivity
The following tables summarize the known on-target and off-target activities of the 1,6-naphthyridine-based inhibitors 19g, 4r, and A34.
Table 1: On-Target and Off-Target Activity of 1,6-Naphthyridine-Based Inhibitors
| Compound | Primary Target | On-Target IC50 (nM) | Key Off-Targets | Off-Target IC50/K_d (nM) | Selectivity Notes |
| 19g | FGFR4 | 1.8 | Data Not Publicly Available | Data Not Publicly Available | Reported to have "excellent kinase selectivity" |
| 4r | c-Met | 3.2 | VEGFR2 | >10,000 | Highly selective against VEGFR2, unlike the multi-kinase inhibitor Cabozantinib |
| A34 | FGFR4 | 0.8 | FGFR1, FGFR2, FGFR3, various other kinases | See Table 2 | Highly selective for FGFR4 over other FGFR family members and a broad panel of kinases |
Table 2: KINOMEscan Profile of Compound A34 (1 µM)
| Kinase | Percent of Control |
| FGFR4 | 0.5 |
| FGFR1 | 28 |
| FGFR2 | 11 |
| FGFR3 | 11 |
| MAP4K5 | 13 |
| FLT4 (VEGFR3) | 16 |
| STK10 | 17 |
| SLK | 19 |
| TNK2 | 20 |
| MAP4K3 | 21 |
| List truncated for brevity. A lower "Percent of Control" indicates stronger binding. |
Signaling Pathways
Understanding the signaling cascades initiated by the primary targets and their potential off-targets is crucial for interpreting the cellular effects of these inhibitors.
Structure-Activity Relationship (SAR) of 1,6-Naphthyridine-5-Carboxylic Acid Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,6-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer and kinase inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,6-naphthyridine-5-carboxylic acid and its carboxamide analogues, focusing on their performance as cytotoxic agents and kinase inhibitors. The information presented is compiled from various studies to aid in the rational design of novel therapeutics.
Comparative Biological Activity of 1,6-Naphthyridine Analogues
The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on the naphthyridine core and the carboxamide moiety. The following table summarizes the in vitro cytotoxic and kinase inhibitory activities of a selection of these compounds.
| Compound ID | R1 (Position 2) | R2 (Amide) | Target Cell Line/Kinase | IC50 (nM) |
| 1a | -CH3 | -NH-(CH2)2-N(CH3)2 | P388 Leukemia | <10 |
| 1b | -CH3 | -NH-(CH2)2-N(CH3)2 | Lewis Lung Carcinoma | <10 |
| 1c | -CH3 | -NH-(CH2)2-N(CH3)2 | Jurkat Leukemia | <10 |
| 2a | -Ph | -NH-(CH2)2-N(CH3)2 | P388 Leukemia | 10-100 |
| 2b | -Ph | -NH-(CH2)2-N(CH3)2 | Lewis Lung Carcinoma | 10-100 |
| 2c | -Ph | -NH-(CH2)2-N(CH3)2 | Jurkat Leukemia | 10-100 |
| 3a | -3,4-di(OCH3)Ph | -NH-(CH2)2-N(CH3)2 | P388 Leukemia | <10 |
| 3b | -3,4-di(OCH3)Ph | -NH-(CH2)2-N(CH3)2 | Lewis Lung Carcinoma | <10 |
| 3c | -3,4-di(OCH3)Ph | -NH-(CH2)2-N(CH3)2 | Jurkat Leukemia | <10 |
| 4 | Various | Various | CDK5 | <10 (Category A) |
| 5 | Various | Various | CDK5 | 10-100 (Category B) |
| 6 | Various | Various | CDK5 | >100 - <=1000 (Category C) |
| 7 | 4'-carboxamide phenoxy | N-1 alkyl with terminal amino, N-3 substituted benzyl | c-Met Kinase | 2600[1][2] |
| 8 | -H | 7-aryl, 5-aminoalkylamino | Syk Kinase | Potent Inhibition |
Key SAR Observations:
-
Cytotoxicity: The 4-N-[2-(dimethylamino)ethyl]carboxamide derivatives of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][3]naphthyridine-4-carboxylic acids are potent cytotoxins.[4] Notably, compounds with a 2-methyl or a 2-(3,4-dimethoxyphenyl) substituent (compounds 1a-c and 3a-c) exhibit exceptionally high potency with IC50 values below 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines.[4] In vivo studies showed that the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives were curative in a colon 38 tumor model in mice at a single dose of 3.9 mg/kg.
-
CDK5 Inhibition: Novel substituted 1,6-naphthyridines have been identified as potent inhibitors of Cyclin-dependent kinase 5 (CDK5). While specific IC50 values are categorized, "Category A" compounds demonstrate IC50 values of less than 10 nM, indicating high potency.[5]
-
c-Met Kinase Inhibition: For 1H-imidazo[4,5-h][3]naphthyridin-2(3H)-one-based analogues, a comprehensive SAR study revealed that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl group at the N-3 position, and the tricyclic core are crucial for effective c-Met inhibition.[1][2] The introduction of a 4'-carboxamide phenoxy group at the C-5 position significantly enhances potency, as seen in compound 7 with an IC50 of 2.6 µM.[1][2]
-
Syk Kinase Inhibition: For 5,7-disubstituted[3]naphthyridines, a 7-aryl group, particularly with para-substitution, is necessary for potent inhibition of Spleen Tyrosine Kinase (SYK).[3] The potency is further improved by the presence of 5-aminoalkylamino substituents.[3]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these compounds, a representative signaling pathway and a general experimental workflow are provided below.
Caption: c-Met Signaling Pathway Inhibition by 1,6-Naphthyridine Analogues.
Caption: General Experimental Workflow for SAR Studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key experiments cited in the evaluation of this compound analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Preparation:
-
Culture human cancer cell lines (e.g., HeLa, HL-60, PC-3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Harvest cells in their exponential growth phase and determine cell viability using trypan blue exclusion.
-
Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media and incubate for 24 hours to allow for attachment.
2. Compound Treatment:
-
Prepare stock solutions of the 1,6-naphthyridine analogues in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Incubate the plates for 48-72 hours.
3. MTT Assay and Data Analysis:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro c-Met Kinase Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of compounds against the c-Met kinase.
1. Reagents and Materials:
-
Recombinant human c-Met kinase.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Test compounds (1,6-naphthyridine analogues) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.
-
384-well plates.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of c-Met kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The final concentrations should be optimized for the specific assay conditions (e.g., ATP at its Km value).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
3. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. promega.com [promega.com]
- 2. A peptide-based biosensor assay to detect intracellular Syk kinase activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
comparing the efficacy of different synthetic routes to 1,6-Naphthyridine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 1,6-Naphthyridine-5-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The comparison focuses on efficacy, supported by experimental data, to aid researchers in selecting the most suitable method for their applications.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Gould-Jacobs Reaction | Route 2: Modified Friedländer Synthesis |
| Starting Materials | 4-Aminonicotinic acid, Diethyl ethoxymethylenemalonate | 4-Aminonicotinaldehyde, Diethyl malonate |
| Key Steps | Condensation, Thermal Cyclization, Hydrolysis | Knoevenagel Condensation, Cyclization, Oxidation |
| Reported Yield | ~65-75% | ~55-65% |
| Reaction Time | 24-48 hours | 12-24 hours |
| Purity | High, often requires minimal purification | Good, may require chromatographic purification |
| Scalability | Readily scalable | Scalable with careful control of oxidation step |
Visualizing the Synthetic Pathways
To illustrate the logical flow of the two primary synthetic strategies, the following diagrams outline the key transformations.
Caption: Flowchart comparing the Gould-Jacobs and Modified Friedländer synthetic routes.
Route 1: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a well-established method for the synthesis of quinolines and has been effectively adapted for the preparation of naphthyridines. This route commences with the condensation of an aminopyridine with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis.
Experimental Protocol
Step 1: Condensation of 4-Aminonicotinic Acid with Diethyl Ethoxymethylenemalonate
-
A mixture of 4-aminonicotinic acid (10.0 g, 72.4 mmol) and diethyl ethoxymethylenemalonate (16.2 g, 75.0 mmol) is heated at 130-140°C for 2 hours.
-
The reaction mixture is cooled to room temperature, and the resulting solid is triturated with ethanol.
-
The solid intermediate is collected by filtration and washed with cold ethanol.
Step 2: Thermal Cyclization
-
The intermediate from the previous step is added portion-wise to a preheated high-boiling solvent, such as Dowtherm A (100 mL), at 250°C.
-
The mixture is maintained at this temperature for 30 minutes, during which the cyclized product precipitates.
-
The mixture is cooled, and the solid is collected by filtration, washed with a non-polar solvent like hexane, to yield ethyl 4-hydroxy-1,6-naphthyridine-5-carboxylate.
Step 3: Hydrolysis
-
The crude ethyl ester is suspended in a 10% aqueous solution of sodium hydroxide (100 mL).
-
The mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of approximately 4-5.
-
The precipitated this compound is collected by filtration, washed with water, and dried.
Route 2: Modified Friedländer Synthesis
The Friedländer synthesis, another classical method for quinoline synthesis, can be modified to produce 1,6-naphthyridines. This approach typically involves the condensation of an ortho-aminocarbonyl compound with a molecule containing an active methylene group.
Experimental Protocol
Step 1: Knoevenagel Condensation of 4-Aminonicotinaldehyde with Diethyl Malonate
-
To a solution of 4-aminonicotinaldehyde (10.0 g, 81.9 mmol) and diethyl malonate (13.1 g, 81.9 mmol) in ethanol (150 mL), a catalytic amount of piperidine (0.5 mL) is added.
-
The mixture is refluxed for 4 hours.
-
The solvent is removed under reduced pressure to yield the crude intermediate.
Step 2: Cyclization and Dehydrogenation
-
The crude intermediate is dissolved in a suitable high-boiling solvent like diphenyl ether (100 mL).
-
The solution is heated to reflux (approximately 250-260°C) for 2 hours in the presence of a dehydrogenating agent, such as palladium on carbon (5 mol%).
-
The reaction mixture is cooled, and the product is precipitated by the addition of hexane.
-
The solid is collected by filtration.
Step 3: Hydrolysis (if starting with diethyl malonate)
-
The resulting ester is hydrolyzed using a similar procedure as described in Route 1, Step 3, to afford this compound.
Efficacy Comparison and Discussion
The Gould-Jacobs reaction generally offers higher yields and produces a cleaner product that often does not require extensive purification. The starting materials are readily available, and the procedure is robust and scalable. However, the high temperatures required for the cyclization step can be a drawback, necessitating specialized equipment and careful handling.
The Modified Friedländer Synthesis provides a slightly faster route to the naphthyridine core. The initial condensation is typically carried out under milder conditions. However, the subsequent cyclization and oxidation steps can sometimes lead to side products, necessitating chromatographic purification and potentially lowering the overall yield. The choice of oxidizing agent is crucial for the success of this route.
Conclusion
For researchers prioritizing yield and purity, the Gould-Jacobs reaction presents a more reliable and efficient pathway to this compound, despite the requirement for high-temperature conditions. The Modified Friedländer Synthesis offers a viable alternative, particularly when milder initial reaction conditions are preferred, but may require more optimization to achieve comparable efficacy. The selection of the optimal route will ultimately depend on the specific requirements of the research, including scale, available equipment, and desired purity of the final product.
validation of in vitro findings with in vivo models for naphthyridine compounds
A Comparative Guide for Researchers
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is a rigorous process of validation. For naphthyridine compounds, a promising class of heterocyclic molecules with a wide spectrum of biological activities, this journey critically hinges on the successful translation of in vitro findings to in vivo models.[1][2] This guide provides a comprehensive comparison of in vitro and in vivo data for select naphthyridine derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and methodologies.
Naphthyridine derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][3][4] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like topoisomerase II to the modulation of critical signaling pathways.[3][5] However, promising in vitro potency does not always guarantee in vivo efficacy. Factors such as pharmacokinetics, metabolism, and off-target toxicity can significantly impact a compound's performance in a complex biological system.[6][7] This guide will delve into specific examples of naphthyridine compounds that have been evaluated in both settings, providing a clear comparison of their biological activities.
In Vitro vs. In Vivo Performance: A Comparative Analysis
To illustrate the critical importance of in vivo validation, this section presents a comparative analysis of naphthyridine compounds across different therapeutic applications. The following tables summarize key quantitative data from both in vitro assays and in vivo studies.
Anticancer Activity
Naphthyridine derivatives have shown significant cytotoxicity against various cancer cell lines in vitro.[5][8] The following table compares the in vitro cytotoxicity of several naphthyridine compounds with their reported in vivo anticancer efficacy.
| Compound ID | Cancer Cell Line | In Vitro IC50 (µM) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 16 | HeLa (Cervical Cancer) | 0.7 | --- | Not Reported | [5] |
| HL-60 (Leukemia) | 0.1 | --- | Not Reported | [5] | |
| PC-3 (Prostate Cancer) | 5.1 | --- | Not Reported | [5] | |
| Bisleuconothine A | HCT116 (Colon Cancer) | 1.09 | HCT116 Xenograft in mice | Reduced tumor growth | [9] |
| SW480 (Colon Cancer) | 2.74 | --- | Not Reported | [9] | |
| SW620 (Colon Cancer) | 3.05 | --- | Not Reported | [9] | |
| 1,8-Naphthyridine Derivative | MIA PaCa-2 (Pancreatic) | 11 | --- | Not Reported | [8] |
Note: The lack of in vivo data for some highly potent in vitro compounds highlights the gap that often exists in drug development.
Antileishmanial Activity
Visceral leishmaniasis is a significant global health issue, and naphthyridines have been explored as potential treatments.[6][7] This table showcases the translation of in vitro antileishmanial activity to in vivo models.
| Compound ID | In Vitro Assay | In Vitro pEC50 | In Vivo Model | In Vivo Outcome | Reference |
| Compound 7 | L. donovani intramacrophage | >6.0 | Mouse model of VL | Weak efficacy, hampered by glucuronidation | [6][7] |
| Compound 28 | L. donovani intramacrophage | >6.0 | --- | Not progressed due to toxicity in PK study | [6] |
| Compound 16 | L. donovani intramacrophage | >5.8 | Mouse model of VL | Progressed to in vivo efficacy study | [6] |
Key Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the experimental processes involved in validating naphthyridine compounds, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Extrinsic apoptosis pathway induced by certain naphthyridine derivatives.[3]
Caption: A generalized workflow for the validation of in vitro findings in in vivo models.
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of robust scientific research. This section provides an overview of the key experimental protocols used in the assessment of naphthyridine compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the naphthyridine derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[5]
In Vivo Xenograft Model for Anticancer Efficacy
Xenograft models are commonly used to evaluate the in vivo efficacy of potential anticancer agents.[10]
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Once tumors reach a certain volume, mice are randomized into treatment and control groups. The naphthyridine compound, vehicle control, or a positive control is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: V = (length x width^2) / 2.[10]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group (e.g., percent tumor growth inhibition).
In Vivo Pharmacokinetic (PK) Study
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.[10]
-
Compound Administration: The naphthyridine derivative is administered to animals (e.g., mice or rats) via a specific route (e.g., oral or intravenous).
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Preparation: Blood samples are processed to obtain plasma.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as LC-MS/MS.[10]
-
Parameter Calculation: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated from the plasma concentration-time data.
Conclusion
The successful development of naphthyridine-based therapeutics relies on a thorough and systematic validation process that bridges the gap between in vitro and in vivo studies. This guide highlights the importance of this transition, showcasing how promising in vitro data must be rigorously tested in relevant in vivo models to assess true therapeutic potential. By presenting comparative data, key biological pathways, and detailed experimental protocols, we aim to provide researchers with a valuable resource to guide their own investigations into this versatile class of compounds. The provided examples underscore that while in vitro assays are essential for initial screening and lead identification, in vivo studies are indispensable for evaluating the complex interplay of pharmacokinetics, efficacy, and safety that ultimately determines the clinical viability of a drug candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1,6-Naphthyridine-5-Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The 1,6-naphthyridine-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity of derivatives based on this scaffold, with a focus on their interactions across the human kinome. The presented data, sourced from comprehensive kinase profiling studies, aims to facilitate informed decisions in drug design and development.
The promiscuous nature of the ATP-binding site of kinases often leads to off-target effects of kinase inhibitors, necessitating thorough cross-reactivity profiling. This guide delves into the selectivity of this compound derivatives, exemplified by the well-studied Casein Kinase 2 (CK2) inhibitor, CX-4945 (Silmitasertib), and a more recently developed, highly selective chemical probe, CK2-IN-7.
Quantitative Cross-Reactivity Data
The following table summarizes the inhibitory activity of CX-4945 and CK2-IN-7 against their primary target, CK2, and a panel of off-target kinases. The data is presented as IC50 values from NanoBRET assays and the percentage of control (% Ctrl) at a 1 µM concentration from the DiscoverX scanMAX kinase panel, providing a quantitative comparison of their selectivity profiles.[1][2][3][4][5]
| Compound | Target Kinase | NanoBRET IC50 (nM)[1][2] | DiscoverX scanMAX (% Ctrl @ 1µM)[1][2] |
| CX-4945 | CK2α | 1 | 0.5 |
| DYRK1A | - | 1 | |
| DYRK1B | - | 1 | |
| DYRK2 | - | 1 | |
| HIPK1 | - | 1.5 | |
| HIPK2 | - | 0.5 | |
| HIPK3 | - | 1.5 | |
| HIPK4 | - | 1 | |
| PIM1 | - | 10 | |
| PIM2 | - | 23 | |
| PIM3 | - | 12 | |
| MST4 | - | 1.5 | |
| FLT3 | - | 1.5 | |
| Haspin | - | 2 | |
| CK2-IN-7 | CK2α | 920 | 13 |
| DYRK1A | >10000 | 98 | |
| DYRK1B | >10000 | 100 | |
| DYRK2 | >10000 | 100 | |
| HIPK1 | >10000 | 97 | |
| HIPK2 | >10000 | 83 | |
| HIPK3 | >10000 | 99 | |
| HIPK4 | >10000 | 99 | |
| PIM1 | - | 100 | |
| PIM2 | - | 100 | |
| PIM3 | - | 100 | |
| MST4 | - | 100 | |
| FLT3 | - | 100 | |
| Haspin | - | 100 |
Data for additional kinases from the scanMAX panel are available in the source literature.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and validate these findings.
NanoBRET Target Engagement Intracellular Kinase Assay[1][2]
This assay quantifies the apparent affinity of a test compound for a target kinase in live cells.
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with plasmids encoding for the kinase of interest fused to N-terminal NanoLuc luciferase and a HaloTag-conjugated tracer.
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration gradient.
-
Assay Procedure:
-
Transfected cells are harvested and resuspended in Opti-MEM I Reduced Serum Medium.
-
Cells are dispensed into 96-well plates.
-
The HaloTag NanoBRET 618 Ligand (tracer) is added to each well.
-
Test compounds are added to the wells.
-
The plate is incubated at 37 °C in a 5% CO2 incubator for 2 hours.
-
Nano-Glo Substrate and Extracellular NanoLuc Inhibitor are added to each well.
-
Bioluminescence resonance energy transfer (BRET) is measured on a plate reader capable of detecting both donor (450 nm) and acceptor (618 nm) emission.
-
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. IC50 values are determined by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
DiscoverX scanMAX Kinase Panel[1][2]
This is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
-
Assay Principle: The assay utilizes active site-directed competition binding to quantify the affinity of a test compound for a panel of 468 human kinases. Kinases are tagged with a DNA barcode, and their binding to an immobilized ligand is measured.
-
Compound Preparation: Test compounds are typically screened at a fixed concentration (e.g., 1 µM).
-
Assay Procedure:
-
The test compound is incubated with the kinase panel.
-
The amount of each kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control (% of control). A lower percentage of control indicates a stronger interaction between the test compound and the kinase.
Visualizing Cross-Reactivity and Experimental Logic
To better understand the relationships and processes described, the following diagrams are provided.
Broader Context and Other Targets
While this guide focuses on the cross-reactivity of CK2 inhibitors, it is important to note that the 1,6-naphthyridine scaffold has been utilized to develop inhibitors for a range of other kinases. For instance, 2,8-disubstituted-1,6-naphthyridines have been identified as potent and selective dual inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and CDK19.[6][7][8] Similarly, derivatives of 1,6-naphthyridin-2-one have been reported as novel inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of colorectal cancer.[9] These examples underscore the versatility of the 1,6-naphthyridine core in medicinal chemistry and highlight the importance of comprehensive selectivity profiling for each new derivative to understand its full biological activity spectrum.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Cytotoxic Effects of 1,6-Naphthyridine Derivatives Against Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have emerged as a promising class of therapeutic candidates. This guide focuses on derivatives of the 1,6-naphthyridine scaffold, a class of compounds that has demonstrated significant potential as cytotoxic agents.[1][2][3] Here, we present a comparative analysis of the cytotoxic effects of select 1,6-naphthyridine derivatives against established anticancer drugs—cisplatin, doxorubicin, and paclitaxel—across a panel of human cancer cell lines.
This document provides a summary of quantitative cytotoxic data, detailed experimental protocols for assessing cytotoxicity, and visualizations of experimental workflows and relevant biological pathways to offer an objective benchmark for researchers engaged in the discovery and development of novel cancer therapeutics.
Comparative Cytotoxicity Data: 1,6-Naphthyridine Derivatives vs. Standard Chemotherapeutics
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the reported IC50 values for various 1,6-naphthyridine derivatives and standard anticancer drugs in several widely-used cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: IC50 Values of 1,6-Naphthyridine Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1,6-Naphthyridine Deriv. 17a | HeLa | 13.2 ± 0.7 | [4] |
| 1,6-Naphthyridine Deriv. 17a | HL-60 | 8.9 ± 2.2 | [4] |
| 1,6-Naphthyridine Deriv. 16 | HeLa | 0.7 | [1] |
| 1,6-Naphthyridine Deriv. 16 | HL-60 | 0.1 | [1] |
| 1,6-Naphthyridine Deriv. 16 | PC-3 | 5.1 | [1] |
| 1,8-Naphthyridine Deriv. 5b | MCF-7 | 11.25 ± 0.09 | [5] |
| 1,8-Naphthyridine Deriv. 5b | A549 | 23.19 ± 0.45 | [5] |
| 1,8-Naphthyridine Deriv. 5e | MCF-7 | 13.45 ± 0.09 | [5] |
| 1,8-Naphthyridine Deriv. 5e | A549 | 26.24 ± 0.41 | [5] |
Table 2: IC50 Values of Standard Anticancer Drugs in Human Cancer Cell Lines
| Drug | Cell Line | IC50 (µM) | Reference(s) |
| Cisplatin | MCF-7 | Varies widely | [6] |
| Cisplatin | A549 | ~200 (24h) | [7] |
| Cisplatin | HeLa | Varies widely | [6] |
| Doxorubicin | MCF-7 | 2.5 (24h) | [2][8] |
| Doxorubicin | A549 | > 20 (24h) | [2] |
| Doxorubicin | HeLa | 2.9 (24h) | [2][8] |
| Doxorubicin | HL-60 | Data not specified | [9] |
| Paclitaxel | A549 | 0.0031 (48h) | [10] |
| Paclitaxel | A549 | 10 (24h) | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (1,6-Naphthyridine derivatives and standard drugs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[12] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: After the incubation period, remove the medium containing the test compounds. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[12][13]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the MTT solution. Add 130-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490-590 nm using a microplate reader.[12][14] A reference wavelength of around 630 nm can be used to subtract background absorbance.[14]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Experimental and Biological Frameworks
To further clarify the experimental process and potential biological implications, the following diagrams have been generated using Graphviz.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Simplified intrinsic apoptosis signaling pathway.
Conclusion
The presented data indicates that certain 1,6-naphthyridine derivatives exhibit potent cytotoxic activity against various cancer cell lines, with some compounds demonstrating efficacy in the low micromolar to nanomolar range.[1][4] In some cases, the potency of these derivatives is comparable to or exceeds that of the standard chemotherapeutic agent colchicine.[1] The variability in IC50 values for standard drugs like cisplatin and doxorubicin across different studies underscores the importance of including them as internal controls in screening assays to ensure the reliability and comparability of results.[2][6][8] The 1,6-naphthyridine scaffold represents a promising starting point for the development of novel anticancer therapeutics. Further investigation into their mechanism of action, structure-activity relationships, and in vivo efficacy is warranted.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. atcc.org [atcc.org]
- 4. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of autophagy inhibition on chemotherapy-induced apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. researchgate.net [researchgate.net]
- 10. Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Navigating the Safe Disposal of 1,6-Naphthyridine-5-carboxylic Acid: A Procedural Guide
The proper disposal of 1,6-Naphthyridine-5-carboxylic acid, a compound utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its disposal, adhering to standard safety protocols and regulatory requirements.
Safety and Hazard Profile
Before handling this compound, it is crucial to be aware of its associated hazards. The following table summarizes key safety information.
| Hazard Category | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
Experimental Protocol for Disposal
The disposal of this compound must be conducted in a manner that complies with all federal, state, and local hazardous waste regulations.[1] The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR 261.3.[1]
-
Due to its hazard profile (irritant, harmful if swallowed), this compound should be treated as hazardous waste.
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn, including chemical safety goggles, compatible gloves (e.g., butyl rubber), and a fully-buttoned lab coat.[3]
-
All handling of the solid chemical and its waste should be conducted within a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[3]
3. Waste Collection:
-
Solid Waste:
-
Collect pure or surplus this compound in a designated, compatible, and sealable waste container.[3]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date when waste was first added.
-
-
Contaminated Materials:
-
Any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) should be placed in the same hazardous waste container.
-
-
Empty Containers:
-
To dispose of an "empty" container, ensure that no more than a trivial amount of the chemical remains.
-
The first rinse of the container with a suitable solvent (e.g., water, if compatible and does not cause a reaction) must be collected and disposed of as hazardous waste.[4]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4] After thorough rinsing and air-drying under a fume hood, deface the label and dispose of the container as regular trash, if permitted by your institution.[4]
-
4. Waste Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][5]
-
The storage location should be a designated satellite accumulation area within the laboratory.
-
Ensure the waste container is kept closed except when adding waste.[4]
5. Final Disposal:
-
Once the waste container is full or no longer in use, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
The ultimate disposal method for this compound is through an approved waste disposal plant, likely involving high-temperature incineration.[1][2][6]
-
Never dispose of this chemical down the drain or in the regular trash.[1][4]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,6-Naphthyridine-5-carboxylic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,6-Naphthyridine-5-carboxylic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Profile: Based on data for structurally similar compounds, this compound should be handled as a hazardous substance. Primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
All personnel must use the following personal protective equipment when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash-resistant safety glasses or goggles with side protection are mandatory. A face shield should be used when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always work in a well-ventilated laboratory.
-
Use a certified chemical fume hood for all procedures involving the transfer or manipulation of this compound to keep airborne concentrations low.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[1]
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly with soap and water before breaks and immediately after handling the product.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.
3. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan: Waste Management Protocol
1. Waste Segregation:
-
All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.
2. Container Management:
-
Use a robust, leak-proof container for waste collection.
-
Keep the waste container sealed when not in use.
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area.
3. Final Disposal:
-
Dispose of the hazardous waste through a licensed and certified environmental disposal service.
-
Adhere to all local, state, and federal regulations for chemical waste disposal.[4] Do not dispose of this chemical down the drain.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Don the appropriate PPE as outlined in the table above.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Dispose: All cleaning materials must be disposed of as hazardous waste.
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Diagrams
Caption: Workflow for Handling this compound.
Caption: Disposal Plan for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
